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5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol Documentation Hub

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  • Product: 5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol
  • CAS: 90019-55-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Biological Activity of 5-Methyl-2-Phenyl-Pyrazolo[1,5-a]pyrimidine Derivatives

Introduction The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] This fused bicyclic structure, which co...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] This fused bicyclic structure, which combines a pyrazole and a pyrimidine ring, offers a versatile template for designing potent and selective therapeutic agents.[1][4] Its structural rigidity and capacity for diverse substitutions allow for the fine-tuning of physicochemical properties and target interactions. Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[4][5]

This guide focuses on the biological activities of a specific subclass: 5-methyl-2-phenyl-pyrazolo[1,5-a]pyrimidine derivatives . The introduction of a methyl group at the 5-position and a phenyl group at the 2-position significantly influences the molecule's steric and electronic properties, leading to distinct pharmacological profiles. We will explore the structure-activity relationships (SAR), mechanisms of action, and therapeutic potential of these compounds, with a particular emphasis on their role as kinase inhibitors in oncology.

Core Scaffold and Key Substitutions

The foundational pyrazolo[1,5-a]pyrimidine core is a versatile platform for drug discovery.[1] The nitrogen atoms within the rings act as hydrogen bond acceptors, while the carbon atoms can be functionalized to modulate potency, selectivity, and pharmacokinetic properties.[5]

Caption: Core pyrazolo[1,5-a]pyrimidine scaffold and key substitutions.

Anticancer Activity: A Focus on Kinase Inhibition

A predominant area of research for pyrazolo[1,5-a]pyrimidine derivatives is in oncology, where they have emerged as potent protein kinase inhibitors.[1][4][6][7] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a common driver of cancer.[4][7] The pyrazolo[1,5-a]pyrimidine scaffold is adept at mimicking the purine core of ATP, allowing these compounds to act as ATP-competitive inhibitors.[6][8]

Derivatives of this scaffold have shown inhibitory activity against a range of cancer-relevant kinases, including:

  • Tropomyosin Receptor Kinases (Trks): The pyrazolo[1,5-a]pyrimidine nucleus is a key feature in two of the three FDA-approved drugs for NTRK fusion cancers, Larotrectinib and Entrectinib.[2][5] These inhibitors are crucial for treating cancers with specific genetic alterations.

  • Cyclin-Dependent Kinases (CDKs): Compounds with a pyrazolo[1,5-a]pyrimidine core have been identified as potent inhibitors of CDK2, a key regulator of the cell cycle.[8][9] Dual CDK2/TrkA inhibitors have also been developed, showing broad-spectrum anticancer activity.[9]

  • FLT3-ITD: In acute myeloid leukemia (AML), internal tandem duplications of the FLT3 gene are a common mutation. Pyrazolo[1,5-a]pyrimidine derivatives have been discovered as potent inhibitors of this mutated kinase.[10]

  • EGFR, B-Raf, and MEK: These kinases are central to the MAPK/ERK signaling pathway, which is frequently overactive in various cancers. Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated inhibitory effects against these targets, particularly in melanoma and non-small cell lung cancer.[1][4][6]

Mechanism of Action: Trk Inhibition

The phenyl group at the C2 position and other substitutions play a crucial role in the binding of these inhibitors to the ATP-binding pocket of Trk kinases. The pyrazolo[1,5-a]pyrimidine core itself often forms a key hydrogen bond interaction with the hinge region of the kinase, specifically with a methionine residue (Met592).[5]

G Ligand Neurotrophin (e.g., NGF) TrkReceptor Trk Receptor (TrkA, TrkB, TrkC) Ligand->TrkReceptor Binds Dimerization Receptor Dimerization & Autophosphorylation TrkReceptor->Dimerization Leads to Downstream Downstream Signaling (RAS-MAPK, PI3K-AKT, PLCγ) Dimerization->Downstream Activates Inhibitor 5-Methyl-2-Phenyl- Pyrazolo[1,5-a]pyrimidine Derivative Inhibitor->Dimerization Blocks ATP Binding Site ATP ATP ATP->Dimerization Proliferation Cell Proliferation, Survival, Differentiation Downstream->Proliferation Promotes

Caption: Inhibition of the Trk signaling pathway by a pyrazolo[1,5-a]pyrimidine derivative.

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing the potency and selectivity of these kinase inhibitors. Key findings for the pyrazolo[1,5-a]pyrimidine scaffold include:

  • Aryl Substituents: The nature of the aryl group at C2 is critical. The presence of a phenyl group, as in our topic compound, often contributes to potent activity. Further substitution on this phenyl ring, for instance with a methoxy group, can enhance anticancer activity against various cell lines.[5]

  • Position 3: Introduction of an amide bond at the third position has been shown to significantly enhance TrkA inhibitory activity.[5]

  • Position 5: Substitution at this position can increase Trk inhibition. For example, a 2,5-difluorophenyl-substituted pyrrolidine at C5 boosted activity.[5]

  • Macrocyclization: Creating macrocyclic structures based on the pyrazolo[1,5-a]pyrimidine scaffold has led to highly potent Trk inhibitors with IC50 values in the sub-nanomolar range.[2][5]

Comparative Biological Activity Data

The following table summarizes the in vitro potency of various pyrazolo[1,5-a]pyrimidine analogs against Trk kinases, illustrating the impact of structural modifications.

CompoundR1 (Position 5)R2 (Position 3)TrkA IC50 (nM)TrkB IC50 (nM)TrkC IC50 (nM)Cell-based Assay (KM12) IC50 (nM)
Larotrectinib --5-1111
Entrectinib --1.70.10.1-
Compound 22 5-azabicyclohexane-31411
Compound 23 MacrocyclicAmide---0.1
Compound 24 MacrocyclicAmide---0.2
Data compiled from multiple sources.[2][5]

Other Biological Activities

While the focus has been on anticancer applications, derivatives of the pyrazolo[1,5-a]pyrimidine scaffold exhibit a broad range of other biological activities.

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. Pyrazolo[1,5-a]pyrimidine and related pyrazolo[1,5-a]quinazoline derivatives have been identified as having anti-inflammatory properties.[11][12] Certain compounds have been shown to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity in monocytic cells.[11][12] The mechanism may involve the inhibition of mitogen-activated protein kinases (MAPKs) such as JNK3, ERK2, and p38α.[11][12]

Antimicrobial Activity

The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Various pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their antibacterial and antifungal properties.[13][14][15][16] Some compounds have shown promising activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[13][14] One mechanism of antibacterial action involves the inhibition of the MurA enzyme, which is essential for bacterial cell wall biosynthesis.[17]

Diverse Biological Potential

Researchers have also explored pyrazolo[1,5-a]pyrimidines for a variety of other health applications, with preliminary studies showing potential as:

  • Antioxidants[18][19]

  • Anti-diabetic agents (e.g., via α-glucosidase inhibition)[18][19]

  • Anti-Alzheimer's agents[18]

  • Anti-arthritic agents[18][19]

Experimental Protocols

To ensure the integrity and reproducibility of research in this field, standardized experimental protocols are essential. Below are general methodologies for key assays.

General Workflow for SAR Studies

A Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives B Structural Characterization (NMR, MS, IR) A->B C In Vitro Kinase Inhibition Assay B->C D Cell-Based Antiproliferative Assay (e.g., MTT) B->D E Data Analysis & IC50 Determination C->E D->E F SAR Analysis E->F G Lead Optimization F->G G->A Iterative Design

Caption: General workflow for structure-activity relationship studies.

Kinase Inhibition Assay (General Protocol)

This protocol outlines a method for determining the in vitro inhibitory activity of compounds against a specific protein kinase.[2]

  • Preparation: Add 5 µL of the test compound at various concentrations (typically in DMSO) to the wells of a microplate.

  • Enzyme/Substrate Addition: Add 10 µL of a solution containing the target kinase and its substrate in assay buffer to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding 10 µL of an ATP solution in assay buffer.

  • Incubation: Incubate the plate at room temperature for a specified duration (e.g., 60 minutes).

  • Detection: Stop the reaction and add a detection reagent (e.g., a reagent that measures remaining ATP via luminescence).

  • Measurement: Measure the luminescence or fluorescence signal using a plate reader.

  • Calculation: Calculate the percent inhibition for each compound concentration relative to a vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[2]

Cell Viability (MTT) Assay

This assay is commonly used to assess the antiproliferative effects of compounds on cancer cell lines.[2][20]

  • Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).[2]

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to dissolve the resulting formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]

  • IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values from the dose-response curves.[2]

Conclusion and Future Perspectives

The 5-methyl-2-phenyl-pyrazolo[1,5-a]pyrimidine scaffold is a highly promising platform for the development of novel therapeutics, particularly in the field of oncology. Its proven success as a core structure for potent and selective kinase inhibitors underscores its importance. Structure-activity relationship studies have provided a clear roadmap for optimizing these molecules, demonstrating that small modifications to the core can lead to significant gains in potency and selectivity.[5][6]

Future research will likely focus on several key areas:

  • Overcoming Drug Resistance: A major challenge in cancer therapy is acquired resistance to targeted drugs.[4] The design of next-generation pyrazolo[1,5-a]pyrimidine inhibitors will need to address resistance mutations.[5]

  • Improving Selectivity: Enhancing selectivity is crucial to minimize off-target effects and reduce toxicity.[4]

  • Exploring New Targets: While kinase inhibition is a major focus, the demonstrated anti-inflammatory and antimicrobial activities suggest that this scaffold could be leveraged to develop drugs for a wider range of diseases.

  • Advanced Synthetic Methods: The development of more efficient, green, and diverse synthetic strategies will accelerate the discovery of new derivatives with improved properties.[1][6]

References

  • Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflamm
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - MDPI. (URL: [Link])

  • In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine deriv
  • In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives - RSC Publishing. (URL: [Link])

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Publishing. (URL: [Link])

  • Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs. - ResearchGate. (URL: [Link])

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - MDPI. (URL: [Link])

  • Insights into Novel Arylazopyrazolo[1,5-a]pyrimidines as Promising MurA Inhibitors and Antibiofilm Candidates: Design, Synthesis, Antimicrobial Evaluation, and Molecular Docking | ACS Omega. (URL: [Link])

  • Synthesis and Antimicrobial Evaluation of Some New Pyrazolo[1,5-a]pyrimidine and Pyrazolo[1,5-c]triazine Derivatives Containing Sulfathiazole Moiety - PubMed. (URL: [Link])

  • Design, synthesis, docking, and antimicrobial evaluation of some novel pyrazolo[1,5-a] pyrimidines and their corresponding cycloalkane ring-fused derivatives as purine analogs - PMC. (URL: [Link])

  • Structure-guided design of pyrazolo[1,5-a]pyrimidines as inhibitors of human cyclin-dependent kinase 2 | Request PDF - ResearchGate. (URL: [Link])

  • Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors - PubMed. (URL: [Link])

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. (URL: [Link])

  • Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues - Arabian Journal of Chemistry. (URL: [Link])

  • Spectrum of biological activity of pyrazolo[1,5-a]pyrimidine derivatives and ways of their modification (review) - INIS-IAEA. (URL: [Link])

  • Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. (URL: [Link])

  • Synthesis and Antimicrobial Evaluation of Novel Pyrazolo[1,5-a]pyrimidine, Pyrimido[1,2-a]benzimidazole, Triazolo[4,3-a]pyrimidine and Pyrido[1,2-a]benzimidazole Derivatives Incorporated Phenylsulfonyl Moiety - ResearchGate. (URL: [Link])

  • (PDF) Synthesis and Antimicrobial Evaluation of Some New Pyrazolo[1,5-a]pyrimidine and Pyrazolo[1,5-c]triazine Derivatives Containing Sulfathiazole Moiety - ResearchGate. (URL: [Link])

  • Synthesis and antitumor activity of some new pyrazolo[1,5-a] pyrimidines. (URL: [Link])

  • Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines - MDPI. (URL: [Link])

  • Anti-Inflammatory Activity of Pyrazolo[1,5- a]quinazolines - PubMed - NIH. (URL: [Link])

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Publishing. (URL: [Link])

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors - PMC. (URL: [Link])

Sources

Exploratory

Technical Deep Dive: 7-Hydroxy-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine

Content Type: Technical Whitepaper & Experimental Guide Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists[1][2] Executive Summary: The "Privileged" Scaffold In the landscape of modern dr...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Experimental Guide Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists[1][2]

Executive Summary: The "Privileged" Scaffold

In the landscape of modern drug discovery, 7-hydroxy-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine (and its tautomer 5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one ) represents a quintessential "privileged structure."[1][2] This fused nitrogenous heterocycle acts as a bioisostere of the purine ring system (specifically adenosine and guanosine), allowing it to interact promiscuously yet tunably with ATP-binding pockets of kinases and various metabolic enzymes.

This guide analyzes the physicochemical properties, synthetic pathways, and pharmacological utility of this scaffold, providing researchers with a self-validating roadmap for its application in oncology and infectious disease research.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8]

Structural Identity & Tautomerism

The compound exists in a dynamic equilibrium between the enol (7-hydroxy) and keto (7-one) forms.[1] In solution, particularly in polar aprotic solvents like DMSO, the keto-tautomer (7-one) often predominates, stabilized by the amide-like resonance of the pyrimidine ring.[1][2]

  • IUPAC Name: 5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-ol (or 7(4H)-one)[1][2]

  • Molecular Formula: C₁₃H₁₁N₃O[1][2]

  • Molecular Weight: 225.25 g/mol [1][2][3]

  • Key Feature: The N-bridgehead nitrogen (N1) is critical for the fused ring planarity, while N4 serves as a hydrogen bond donor in the keto form, essential for binding to the "hinge region" of kinase domains.

Physicochemical Data Table
PropertyValue / CharacteristicRelevance
Physical State White to off-white crystalline solidStable solid-state form for formulation.[1][2]
Melting Point > 200°C (Typical for scaffold class)Indicates high lattice energy; requires high-boiling solvents for recrystallization.[1][2]
Solubility (Water) Low (< 0.1 mg/mL)Poor aqueous solubility necessitates formulation strategies (e.g., micronization, salts).
Solubility (Organic) Soluble in DMSO, DMF, hot EthanolDMSO is the standard vehicle for in vitro biological assays.
pKa (Predicted) ~6.5 (Enolic OH / Amide NH)Ionizable at physiological pH; affects membrane permeability.
LogP (Predicted) 2.5 – 3.0Lipophilic enough for cell permeability but requires optimization for oral bioavailability.

Synthetic Methodology

The synthesis of the core scaffold is a classic cyclocondensation reaction.[2] The regiochemistry is driven by the differential reactivity of the electrophilic centers in the


-keto ester and the nucleophilic centers of the aminopyrazole.[1][2]
Reaction Mechanism (Graphviz)

The following diagram illustrates the condensation of 3-amino-5-phenylpyrazole with ethyl acetoacetate.

SynthesisPath Start1 3-Amino-5-phenylpyrazole (Nucleophile) Inter1 Intermediate: Schiff Base / Enamine Start1->Inter1 Reflux (AcOH) Start2 Ethyl Acetoacetate (Electrophile) Start2->Inter1 Cyclization Cyclization (- EtOH) Inter1->Cyclization Intramolecular Attack Product 7-Hydroxy-5-methyl-2-phenyl pyrazolo[1,5-a]pyrimidine Cyclization->Product Tautomerization

Figure 1: Synthetic pathway for the pyrazolo[1,5-a]pyrimidine core via cyclocondensation.[1]

Detailed Experimental Protocol

Objective: Synthesis of 7-hydroxy-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine on a 10 mmol scale.

Reagents:

  • 3-Amino-5-phenylpyrazole (1.59 g, 10 mmol)[1][2]

  • Ethyl acetoacetate (1.30 g, 10 mmol)[1]

  • Glacial Acetic Acid (10 mL) or Ethanol (20 mL) with catalytic Piperidine.

Procedure:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-amino-5-phenylpyrazole in Glacial Acetic Acid.

  • Addition: Add Ethyl acetoacetate dropwise to the stirring solution at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 118°C for AcOH) for 4–6 hours. Monitor progress via TLC (System: Ethyl Acetate/Hexane 1:1). The starting amine spot should disappear.[2]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into crushed ice (approx. 50 g) with vigorous stirring. The product should precipitate as a solid.[2]

    • Note: If no precipitate forms, neutralize the acid with saturated

      
       solution to pH ~7.
      
  • Purification:

    • Filter the solid using a Buchner funnel.[2]

    • Wash the cake with cold water (

      
       mL) to remove residual acid.
      
    • Recrystallize from Ethanol or an Ethanol/DMF mixture to yield pure white crystals.[2]

  • Validation: Confirm structure via

    
    H-NMR (DMSO-
    
    
    
    ). Look for the singlet at
    
    
    ppm (pyrimidine H-6) and the disappearance of the ethyl ester signals.[1]

Pharmacological Applications[5][7][10]

Kinase Inhibition (Oncology)

The pyrazolo[1,5-a]pyrimidine core mimics the adenine ring of ATP.

  • Mechanism: Competitive inhibition at the ATP-binding site.[1][2]

  • Targets:

    • CDK2 (Cyclin-Dependent Kinase 2): Critical for cell cycle progression.[1][2] Derivatives of this scaffold have shown IC

      
       values in the nanomolar range.[4]
      
    • Pim-1 Kinase: Overexpressed in hematological malignancies.[1][2] The 5-methyl and 2-phenyl groups provide hydrophobic interactions within the binding pocket.[1][2]

    • TRK (Tropomyosin Receptor Kinase): Dual inhibition of CDK2/TRKA has been observed with this scaffold, suggesting utility in neuroblastoma and solid tumors.

Antitubercular Activity

Recent screens have identified this scaffold as a hit against Mycobacterium tuberculosis (Mtb).

  • Activity: Inhibits Mtb growth in macrophages.[2]

  • Mechanism: Unlike standard cell-wall inhibitors, resistance mapping suggests interaction with FAD-dependent hydroxylases (e.g., Rv1751), indicating a novel mode of action.[1]

Drug Discovery Workflow (Graphviz)

The following diagram outlines the decision tree for optimizing this scaffold.

DrugDiscovery Hit Scaffold Hit: 7-OH-5-Me-2-Ph SAR SAR Expansion Hit->SAR Mod1 C-7 Modification: Chlorination (POCl3) -> Amination SAR->Mod1 Improve Solubility & Potency Mod2 C-3 Functionalization: Iodination / Electrophilic Subst. SAR->Mod2 Target Selectivity Assay Biological Assay (Kinase / Mtb) Mod1->Assay Mod2->Assay Assay->SAR Inactive Lead Lead Candidate Assay->Lead IC50 < 100 nM

Figure 2: Optimization workflow for transforming the core scaffold into a lead candidate.

References

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 2021.

  • Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases, 2021.[1][2] [1]

  • Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists. RSC Medicinal Chemistry, 2022.

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases. Pharmaceuticals, 2024.

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. Journal of Medicinal Chemistry, 2013.[1][2]

Sources

Protocols & Analytical Methods

Method

Application Note: Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidin-7-ol

[1][2] Executive Summary This application note details a robust, high-yield protocol for the microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidin-7-ol (predominantly existing as the 7-one tautomer). This scaffold is...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This application note details a robust, high-yield protocol for the microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidin-7-ol (predominantly existing as the 7-one tautomer). This scaffold is a privileged structure in medicinal chemistry, serving as a core for potent kinase inhibitors (e.g., Pim-1, CK2, EGFR) and anxiolytic agents.

Traditional thermal synthesis (refluxing in acetic acid) often requires 4–12 hours and suffers from variable yields. The protocol defined here utilizes microwave irradiation to accelerate the cyclocondensation of 3-aminopyrazole with


-keto esters, reducing reaction times to under 20 minutes while improving regioselectivity and yield (>85%).

Scientific Foundation & Mechanism

The Target Scaffold

The pyrazolo[1,5-a]pyrimidine system is a fused bicycle containing a bridgehead nitrogen. While often named as the "7-ol", the compound exhibits prototropic tautomerism. In the solid state and polar solvents (DMSO, MeOH), the lactam (7-one) form is thermodynamically favored over the lactim (7-ol) form. This protocol specifically targets the 5-methyl-pyrazolo[1,5-a]pyrimidin-7(4H)-one regioisomer when using ethyl acetoacetate.

Reaction Mechanism

The reaction proceeds via a regioselective cyclocondensation. The choice of solvent and heating method is critical to control the regiochemical outcome (7-one vs. 5-one).

  • Nucleophilic Attack: The exocyclic amine (

    
    ) of 3-aminopyrazole is the most nucleophilic site. It attacks the ketone  carbonyl of the 
    
    
    
    -keto ester (more electrophilic than the ester carbonyl).
  • Imine Formation: Loss of water generates an imine/enamine intermediate.

  • Cyclization: The endocyclic pyrazole nitrogen (

    
    ) attacks the ester carbonyl.
    
  • Elimination: Loss of ethanol yields the bicyclic core.

Under microwave irradiation in acidic media (AcOH), this pathway is kinetically and thermodynamically driven to the 7-one isomer.

Mechanistic Pathway Diagram

ReactionMechanism Start 3-Aminopyrazole + Ethyl Acetoacetate Inter1 Intermediate A: Imine Formation (Attack on Ketone) Start->Inter1 AcOH, MW Nu- Attack SideProduct Isomer By-product: Pyrazolo[1,5-a]pyrimidin-5-one (Trace/Avoided) Start->SideProduct Thermal/Neutral (Attack on Ester first) Inter2 Intermediate B: Cyclization (Attack on Ester) Inter1->Inter2 - H2O Product Product: Pyrazolo[1,5-a]pyrimidin-7-one (5-Methyl isomer) Inter2->Product - EtOH Major Pathway

Caption: Mechanistic pathway favoring the 7-one regioisomer via initial attack on the ketone moiety.

Experimental Protocol

Materials & Equipment
  • Reagents:

    • 3-Amino-1H-pyrazole (95%+)

    • Ethyl acetoacetate (99%)

    • Glacial Acetic Acid (AcOH) - Solvent & Catalyst

    • Ethanol (cold) - For washing

  • Equipment:

    • Single-mode Microwave Reactor (e.g., CEM Discover, Anton Paar Monowave)

    • 10 mL or 35 mL microwave pressure vials with snap-caps

    • Magnetic stir bars[1]

Step-by-Step Methodology

Step 1: Preparation of Reaction Mixture

  • Weigh 3-amino-1H-pyrazole (1.0 mmol, 83 mg) into a 10 mL microwave vial.

  • Add Ethyl acetoacetate (1.0 mmol, 130 mg, ~127 µL). Note: A slight excess (1.1 eq) of the keto-ester can ensure complete consumption of the amine.

  • Add Glacial Acetic Acid (2.0 mL).

  • Add a magnetic stir bar and seal the vial with a PTFE-lined cap.

Step 2: Microwave Irradiation Program the microwave reactor with the following dynamic method:

  • Temperature: 118°C (Hold)[2]

  • Ramp Time: 2:00 min

  • Hold Time: 15:00 min

  • Pressure Limit: 250 psi (17 bar)

  • Power: Max 150W (Dynamic mode)

  • Stirring: High

Step 3: Workup & Isolation

  • Allow the vial to cool to 50°C using the reactor's compressed air cooling.

  • Remove the vial. The product typically precipitates as a solid upon cooling.

  • If no precipitate forms immediately, add 1-2 mL of cold water or ethanol to induce crystallization.

  • Filter the solid under vacuum.

  • Wash the filter cake with cold ethanol (2 x 3 mL) to remove unreacted keto-ester and acetic acid traces.

  • Dry the solid in a vacuum oven at 60°C for 2 hours.

Step 4: Purification (Optional) The crude purity is typically >95%. If necessary, recrystallize from Ethanol/DMF (9:1) .

Optimization & Data Analysis

Comparison: Microwave vs. Thermal

The following data highlights the efficiency gains using microwave irradiation compared to conventional reflux.

ParameterConventional RefluxMicrowave ProtocolAdvantage
Temperature 118°C (Oil bath)118°C (Internal IR)Precise internal control
Time 4 – 6 Hours15 Minutes 16x - 24x Faster
Solvent Vol. 10 - 20 mL2 mLGreen Chemistry (Less waste)
Yield 65 - 75%85 - 92% Higher conversion
Regioselectivity Mixture (variable)High (>95:5) Kinetic control favors 7-one
Experimental Workflow Diagram

Workflow Prep Preparation: Mix 1.0 mmol Amine + 1.0 mmol Keto-ester in AcOH MW Microwave Irradiation: 118°C, 15 min, High Stirring Prep->MW Cool Cooling: Cool to <50°C Precipitate forms MW->Cool Filter Isolation: Vacuum Filtration Wash w/ Cold EtOH Cool->Filter Analyze Validation: NMR, MP, LC-MS Filter->Analyze

Caption: Optimized workflow for the microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidin-7-ol.

Validation & Troubleshooting

Quality Control (Self-Validating System)

To ensure the protocol was successful, perform the following checks:

  • TLC: Eluent: Ethyl Acetate/Hexane (1:1). The product should appear as a distinct spot with a lower

    
     than the starting amine.
    
  • Melting Point: The 5-methyl-pyrazolo[1,5-a]pyrimidin-7-one typically melts >280°C (often decomposes). A sharp MP indicates high purity.

  • NMR Distinction (Critical):

    • 7-one isomer (Target): The methyl group at C-5 (approx

      
       2.3-2.4 ppm) appears as a singlet  or shows no coupling to H-6.
      
    • 5-one isomer (Impurity): If formed, the methyl group at C-7 would show a long-range coupling (

      
       Hz) to H-6.
      
    • Proton Shift: The H-6 proton in the 7-one isomer is typically at

      
       5.8-6.0 ppm.
      
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield / No Precipitate Reaction incomplete or product solubleExtend MW time to 20 min. Add water (anti-solvent) to the reaction mixture post-cooling.
Mixture of Isomers Incorrect Solvent/TempEnsure Glacial Acetic Acid is used (not Ethanol alone). The acid catalyzes the specific attack on the ketone.
Starting Material Remains Moisture in reagentsUse fresh, dry reagents. Ensure the amine is not a hydrochloride salt (or add NaOAc if it is).
Charring / Dark Color Overheating (Hotspots)Ensure high stirring rate. Reduce temperature to 110°C and extend time.

References

  • Microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidines. Source: National Institutes of Health (PMC) URL:[Link]

  • Synthesis of pyrazolo[1,5-a]pyrimidin-7-ol 4a–4i via AcOH/Microwave. Source: ResearchGate (Protocol Snippet) URL:[Link]

  • Regioselective synthesis of fused pyrazolo[1,5-a]pyrimidines. Source: ResearchGate / Arkivoc URL:[Link]

  • 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system (Isomer Distinction). Source: Canadian Journal of Chemistry URL:[Link]

Sources

Application

Functionalization of C-3 Position in Pyrazolo[1,5-a]pyrimidin-7-ol

This guide details the functionalization of the C-3 position in pyrazolo[1,5-a]pyrimidin-7-ol, a privileged scaffold in kinase inhibitor discovery (e.g., CDK, Trk inhibitors). Abstract The pyrazolo[1,5-a]pyrimidin-7-ol s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the functionalization of the C-3 position in pyrazolo[1,5-a]pyrimidin-7-ol, a privileged scaffold in kinase inhibitor discovery (e.g., CDK, Trk inhibitors).

Abstract

The pyrazolo[1,5-a]pyrimidin-7-ol scaffold represents a critical pharmacophore in modern drug discovery, particularly for ATP-competitive kinase inhibitors. Functionalization at the C-3 position allows for the introduction of diversity elements essential for optimizing potency and selectivity.[1] This application note provides validated protocols for electrophilic aromatic substitution (EAS) at C-3, including halogenation, formylation, and direct arylation. Special attention is given to the tautomeric nature of the 7-hydroxy group and its chemical implications during Vilsmeier-Haack transformations.

Mechanistic Grounding & Regioselectivity

The pyrazolo[1,5-a]pyrimidine system is an electron-rich 10


-aromatic system. The bridgehead nitrogen (N-4) donates electron density into the pyrazole ring, making C-3 the most nucleophilic position  and the primary site for electrophilic attack.

Conversely, the C-7 position (adjacent to the bridgehead) is the most acidic site, susceptible to deprotonation and metalation. This creates a "switchable" reactivity profile:

  • Electrophilic Aromatic Substitution (EAS): Targets C-3 .

  • C-H Activation (Base-Assisted): Can target C-7 (via deprotonation) or C-3 (via electrophilic palladation), depending on the catalyst system.

Note on Tautomerism: The starting material exists in equilibrium between the 7-hydroxy (enol) and 7-oxo (keto) forms. While often drawn as the enol for aromaticity, the keto form dominates in solution. Reagents like POCl


 will react with the "enol-like" character to effect chlorination, a critical consideration in Protocol 2.

G Scaffold Pyrazolo[1,5-a] pyrimidin-7-ol C3_Char C-3 Position: High HOMO Coefficient (Nucleophilic Attack) Scaffold->C3_Char Electrophilic Reagents (E+) C7_Char C-7 Position: High Acidity (Deprotonation/Chlorination) Scaffold->C7_Char Bases / POCl3

Figure 1: Reactivity profile of the pyrazolo[1,5-a]pyrimidine scaffold.

Application Protocols

Protocol A: C-3 Iodination (Gateway to Cross-Coupling)

Purpose: Introduction of an iodine handle for subsequent Suzuki, Sonogashira, or Buchwald-Hartwig couplings. Mechanism: Electrophilic aromatic substitution using N-iodosuccinimide (NIS).

  • Reagents: N-Iodosuccinimide (NIS), DMF (or Acetonitrile).

  • Standard: >90% Yield, exclusively C-3 regioselective.

Step-by-Step Procedure:

  • Dissolution: Dissolve pyrazolo[1,5-a]pyrimidin-7-ol (1.0 equiv) in anhydrous DMF (5 mL per mmol substrate).

    • Note: DMF is preferred over MeCN for solubility of the 7-OH species.

  • Addition: Cool the solution to 0 °C. Add NIS (1.1 equiv) portion-wise over 10 minutes.

    • Why: Slow addition prevents over-iodination or side reactions, although C-3 is highly activated.

  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 2–4 hours. Monitor by LC-MS (Target mass: M+126).

  • Workup: Pour the reaction mixture into ice-cold water (10x reaction volume). The 3-iodo product typically precipitates as a solid.

  • Purification: Filter the solid, wash with water and cold ethanol. If no precipitate forms, extract with EtOAc, wash with 5% Na

    
    S
    
    
    
    O
    
    
    (to remove excess iodine), and recrystallize from EtOH.

Self-Validation:

  • 1H NMR: Disappearance of the C-3 proton (typically a doublet or singlet around

    
     8.0–8.5 ppm depending on substitution).
    
  • Color: Reaction mixture turns from pale yellow to amber; quenching with thiosulfate should restore the pale color.

Protocol B: C-3 Formylation via Vilsmeier-Haack (Dual Functionalization)

Purpose: Introduction of a formyl group (-CHO) at C-3. Critical Nuance: Under standard Vilsmeier conditions (POCl


/DMF), the 7-OH group is simultaneously converted to a 7-Cl group . This yields 7-chloro-pyrazolo[1,5-a]pyrimidine-3-carbaldehyde .
  • Strategic Advantage: The resulting 7-Cl is an excellent handle for S

    
    Ar reactions, allowing sequential functionalization (C-3 Formyl then C-7 Amine).
    

Step-by-Step Procedure:

  • Vilsmeier Reagent Formation: In a dry flask under Argon, add anhydrous DMF (3.0 equiv) and cool to 0 °C. Dropwise add POCl

    
     (3.0 equiv). Stir for 30 mins at 0 °C until a white semi-solid iminium salt forms.
    
  • Substrate Addition: Dissolve pyrazolo[1,5-a]pyrimidin-7-ol (1.0 equiv) in a minimum amount of DMF and add dropwise to the Vilsmeier reagent.

  • Heating: Heat the mixture to 60–80 °C for 4–6 hours.

    • Mechanism:[2][3][4] The C-3 attacks the electrophilic iminium species. Simultaneously, POCl

      
       converts the 7-OH tautomer to 7-Cl via an imidoyl chloride intermediate.
      
  • Hydrolysis: Cool to RT and pour onto crushed ice/sodium acetate (saturated aq. solution). Stir vigorously for 1 hour.

    • Why: Sodium acetate buffers the solution (pH ~5) to hydrolyze the iminium intermediate to the aldehyde without hydrolyzing the newly formed 7-Cl bond (which requires stronger acid/base and heat).

  • Isolation: Filter the resulting precipitate (pale yellow solid). Wash with water.[2]

Self-Validation:

  • IR Spectroscopy: Appearance of a strong Carbonyl stretch (C=O) at ~1680 cm

    
    .
    
  • Mass Spec: Observe M + (Formyl mass) + (Cl isotope pattern). Mass shift: M_start + 28 (formyl) + 18 (Cl minus OH)

    
     M+46.
    
Protocol C: Direct C-3 Arylation (Green Chemistry)

Purpose: Direct installation of aryl groups without pre-halogenation, utilizing Pd-catalyzed C-H activation. Selectivity Control: Use of a phosphine-free catalyst favors the electrophilic C-3 mechanism over the C-7 deprotonation mechanism.

Step-by-Step Procedure:

  • Setup: In a pressure tube, combine pyrazolo[1,5-a]pyrimidin-7-ol (1.0 equiv), Aryl Bromide (1.5 equiv), and K

    
    CO
    
    
    
    (2.0 equiv).
  • Catalyst: Add Pd(OAc)

    
     (5 mol%). Do not add phosphine ligands. 
    
    • Reference Insight: Phosphine-free conditions favor the electrophilic palladation pathway at the electron-rich C-3 position [1].

  • Solvent: Add 1,4-Dioxane or DMA.

  • Reaction: Seal and heat to 100–120 °C for 16 hours.

  • Workup: Filter through Celite to remove Pd black. Concentrate and purify via flash chromatography.

Comparative Data & Troubleshooting

ParameterProtocol A: IodinationProtocol B: FormylationProtocol C: Direct Arylation
Reagents NIS, DMFPOCl

, DMF
Pd(OAc)

, Ar-Br, K

CO

Primary Product 3-Iodo-7-ol derivative7-Chloro -3-formyl derivative3-Aryl-7-ol derivative
Regioselectivity >95% C-3>95% C-3 (plus C-7 Cl)>90% C-3 (requires phosphine-free)
Key Precaution Protect from light (iodine instability)Anhydrous conditions essentialOxygen-free (degas solvents)
Typical Yield 85–95%70–85%60–80%

Troubleshooting the 7-OH Group:

  • Problem: Low solubility of the 7-OH starting material.

  • Solution: Use DMF or Acetic Acid as solvent.

  • Problem: Unwanted chlorination at C-7 during Vilsmeier.

  • Solution: If 7-OH is required in the final product, protect it as a benzyl ether (Bn) before formylation, or use the Duff reaction (HMTA/TFA) which is milder and non-chlorinating.

Workflow Visualization

Workflow Start Start: Pyrazolo[1,5-a]pyrimidin-7-ol Path1 Protocol A: Iodination (NIS, DMF) Start->Path1 Path2 Protocol B: Vilsmeier-Haack (POCl3, DMF) Start->Path2 Path3 Protocol C: Direct Arylation (Pd(OAc)2, No Ligand) Start->Path3 Prod1 3-Iodo-pyrazolo[1,5-a]pyrimidin-7-ol (Ready for Suzuki) Path1->Prod1 EAS Mechanism Prod2 7-Chloro-pyrazolo[1,5-a]pyrimidine-3-CHO (Dual Functionalized) Path2->Prod2 Formylation + Chlorination Prod3 3-Aryl-pyrazolo[1,5-a]pyrimidin-7-ol Path3->Prod3 C-H Activation

Figure 2: Strategic workflow for C-3 functionalization options.

References

  • Catalyst-Switchable Regiocontrol in the Direct Arylation of Remote C–H Groups in Pyrazolo[1,5-a]pyrimidines. Source: PubMed Central (PMC) URL:[Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations. Source: MDPI (Molecules) URL:[Link]

  • Simple access toward 3-halo- and 3-nitro-pyrazolo[1,5-a]pyrimidines through a one-pot sequence. Source: RSC Advances URL:[Link]

  • Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine. Source: RSC Advances (via PMC) URL:[Link]

  • Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. Source: PubMed Central URL:[Link]

Sources

Method

Greener Shades of a Privileged Scaffold: Advanced Protocols for Pyrazolopyrimidine Synthesis

Abstract The pyrazolopyrimidine core is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3] However, traditional synthetic routes to these valuable scaffolds often...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazolopyrimidine core is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3] However, traditional synthetic routes to these valuable scaffolds often rely on harsh conditions, hazardous solvents, and multi-step procedures that generate significant chemical waste. This comprehensive guide details field-proven, green chemistry protocols for the synthesis of pyrazolopyrimidines, designed for the modern researcher focused on sustainability, efficiency, and safety. We will explore a range of innovative techniques including microwave-assisted synthesis, ultrasonication, and the use of environmentally benign solvent systems like ionic liquids and deep eutectic solvents. Each protocol is presented with detailed, step-by-step instructions, mechanistic insights, and comparative data to facilitate immediate implementation in a research or drug development setting.

Introduction: The Imperative for Green Pyrazolopyrimidine Synthesis

Pyrazolopyrimidines are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their structural similarity to purines.[1][3] This structural analogy allows them to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including their use as anticancer, anti-inflammatory, antibacterial, and antiviral agents.[2]

The increasing global emphasis on sustainable chemical practices necessitates a shift away from classical synthetic methodologies. The principles of green chemistry—preventing waste, maximizing atom economy, using safer solvents and auxiliaries, and increasing energy efficiency—provide a framework for developing more environmentally responsible synthetic routes.[4] This guide provides a practical toolkit for chemists to synthesize pyrazolopyrimidine derivatives in a manner that is not only efficient and high-yielding but also mindful of its environmental footprint.

Energy-Efficient Synthesis: Microwave and Ultrasound-Assisted Protocols

Harnessing alternative energy sources is a key tenet of green chemistry. Microwave irradiation and ultrasonication offer significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and often, cleaner reaction profiles.[4]

Microwave-Assisted Synthesis: Rapid and Efficient Cyclocondensations

Microwave-assisted organic synthesis utilizes the ability of polar molecules to efficiently absorb microwave energy, leading to rapid and uniform heating of the reaction mixture. This often results in accelerated reaction rates and higher yields compared to conventional heating.[5][6][7][8][9]

A notable application is the one-pot, three-component synthesis of pyrazolo[3,4-d]pyrimidin-4-ones. This method offers high pot- and step-economy, short reaction times, and often allows for chromatography-free product isolation.[6]

Workflow for Microwave-Assisted Synthesis:

cluster_0 Microwave Reactor Setup Start Combine Reactants & Solvent in Microwave Vial Microwave_Irradiation Microwave Irradiation (Controlled Temperature & Time) Start->Microwave_Irradiation Seal Vial Cooling Cool to Room Temperature Microwave_Irradiation->Cooling Workup Product Isolation (Filtration/Extraction) Cooling->Workup Analysis Characterization (NMR, IR, MS) Workup->Analysis

Caption: Workflow for a typical microwave-assisted synthesis.

Protocol 2.1.1: One-Pot Microwave-Assisted Synthesis of Substituted Pyrazolo[1,5-a]pyrimidinones [5]

  • Reactants: β-ketonitrile, hydrazine, β-ketoester, acetic acid.

  • Solvent: Methanol.

  • Step 1: Aminopyrazole Formation:

    • In a microwave-safe vessel, combine the β-ketonitrile (1.0 equiv), hydrazine (1.3 equiv), and methanol.

    • Irradiate the mixture at 150 °C for 5 minutes.

  • Step 2: Cyclocondensation:

    • To the same vessel, add the β-ketoester (1.0 equiv) and acetic acid (0.6 equiv).

    • Irradiate the reaction mixture at 150 °C for an additional 2 hours.

  • Work-up:

    • After cooling, the product can be isolated by filtration or evaporation of the solvent followed by purification.

Method Reaction Time Yield
Microwave-Assisted~2 hours52% (overall)
Conventional Heating18 hoursLower (not specified)

Causality: The significant rate enhancement observed under microwave conditions is attributed to the efficient and rapid heating of the polar reactants and solvent, which overcomes the activation energy barrier for both the initial aminopyrazole formation and the subsequent cyclocondensation step more effectively than conventional heating.

Ultrasound-Assisted Synthesis: Harnessing Acoustic Cavitation

Ultrasonication promotes chemical reactions through acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, leading to enhanced mass transfer and reaction rates.[3][10][11][12][13][14] This technique is particularly effective for heterogeneous reactions and can often be performed at lower overall temperatures.

Protocol 2.2.1: Ultrasound-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidines [10]

  • Reactants: 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones, 3-amino-5-methyl-1H-pyrazole.

  • Solvent: Ethanol.

  • Procedure:

    • In a beaker, combine the enone (1.0 equiv), 3-amino-5-methyl-1H-pyrazole (1.2 equiv), and ethanol.

    • Sonicate the mixture using an ultrasonic probe at 75 °C for 5 minutes.

  • Work-up:

    • After cooling, evaporate the ethanol under reduced pressure to obtain the product.

Method Reaction Time Yield
Ultrasound-Assisted5 minutes61-98%
Conventional HeatingNot specifiedLower (not specified)

Causality: The high yields and short reaction times are a direct result of the intense mixing and energy transfer provided by acoustic cavitation, which facilitates the cyclocondensation reaction between the enone and the aminopyrazole.

Benign by Design: The Role of Greener Solvents

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional volatile organic compounds (VOCs) are often flammable, toxic, and contribute to air pollution. Green chemistry encourages the use of safer alternatives such as water, ionic liquids, and deep eutectic solvents.

Synthesis in Aqueous Media

Water is the ultimate green solvent due to its abundance, non-toxicity, and non-flammability.[15] Performing organic reactions in water can be challenging due to the poor solubility of many organic reactants, but can also offer unique reactivity and selectivity.

Protocol 3.1.1: Ultrasound-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones in Aqueous Ethanol [14]

  • Reactants: Aminopyrazoles, symmetric/non-symmetric alkynes.

  • Catalyst: KHSO₄.

  • Solvent: Aqueous ethanol.

  • Procedure:

    • Combine the aminopyrazole, alkyne, and KHSO₄ in aqueous ethanol.

    • Irradiate the mixture with ultrasound.

  • Advantages: This method avoids the use of harsh acids and volatile organic solvents, offering a more environmentally friendly route to this class of pyrazolopyrimidines.

Ionic Liquids: "Designer" Solvents for Enhanced Reactivity

Ionic liquids (ILs) are salts with melting points below 100 °C. They possess negligible vapor pressure, high thermal stability, and can be tuned to have specific solvating properties.[16] These characteristics make them attractive alternatives to traditional organic solvents.[16][17] ILs can act as both the solvent and catalyst in a reaction.[1][3][16][17][18]

Protocol 3.2.1: Ionic Liquid-Catalyzed Synthesis of Pyrazolopyrimidine Derivatives [17]

  • Reactants: 3-methyl-1-phenyl-5-pyrazolone, urea, substituted aldehydes.

  • Ionic Liquid/Catalyst: 2-methyl-3-butyl imidazolium chloride.

  • Procedure:

    • Add 3-methyl-1-phenyl-5-pyrazolone (0.01 mol), urea (0.01 mol), and the substituted aldehyde (0.01 mol) to the ionic liquid.

    • Reflux the reaction mixture for the appropriate time, monitoring by TLC.

  • Work-up:

    • Upon completion, add crushed ice to the reaction mixture to precipitate the solid product.

    • Filter and dry the product. The ionic liquid can be recovered by drying in a vacuum.

Causality: The ionic liquid in this protocol not only serves as a non-volatile solvent but also catalyzes the reaction, leading to enhanced reaction rates, higher yields, and improved selectivity compared to conventional methods.[16][17] The reusability of the ionic liquid further enhances the green credentials of this method.[16][17]

Deep Eutectic Solvents: A Greener Alternative to Ionic Liquids

Deep eutectic solvents (DESs) are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point much lower than the individual components.[19][20][21] They share many of the advantageous properties of ionic liquids but are often cheaper, less toxic, and more biodegradable.[20][21]

Conceptual Workflow for DES-Mediated Synthesis:

cluster_1 Deep Eutectic Solvent Synthesis cluster_2 Pyrazolopyrimidine Synthesis in DES HBD Hydrogen Bond Donor (e.g., Urea) Mixing Mix and Heat HBD->Mixing HBA Hydrogen Bond Acceptor (e.g., Choline Chloride) HBA->Mixing DES Deep Eutectic Solvent Mixing->DES Reactants Add Reactants DES->Reactants Reaction Heat/Stir Reactants->Reaction Precipitation Add Anti-Solvent (e.g., Water) Reaction->Precipitation Isolation Filter and Dry Product Precipitation->Isolation Product Pure Pyrazolopyrimidine Isolation->Product

Caption: General workflow for synthesis using a deep eutectic solvent.

Atom Economy and Simplicity: Multicomponent and Catalyst-Free Reactions

Multicomponent Reactions (MCRs): Building Complexity in a Single Step

Multicomponent reactions, where three or more reactants combine in a single pot to form a product that contains significant portions of all the reactants, are a cornerstone of green synthesis.[15][22] They are highly atom-economical and reduce the number of synthetic steps, purification stages, and waste generation.[22]

Protocol 4.1.1: One-Pot, Five-Component Synthesis of Pyrazolo[4,3:5,6]pyrido[2,3-d]pyrimidine-5,7(6H)-diones [22]

  • Reactants: Substituted aromatic/heteroaromatic aldehydes, barbituric acid, ethyl acetoacetate, hydrazine hydrate, and ammonium acetate.

  • Catalyst: Silver triflate (AgOTf).

  • Solvent: Aqueous ethanol.

  • Procedure:

    • Combine all reactants in aqueous ethanol in the presence of a catalytic amount of AgOTf.

    • Reflux the mixture.

  • Advantages: This method provides a rapid and efficient route to complex pyrazolopyrimidine derivatives with high atom economy and in a more environmentally friendly solvent system.

Catalyst-Free Synthesis: The Simplest Approach

Eliminating the need for a catalyst simplifies the reaction procedure, reduces costs, and avoids potential contamination of the product with catalyst residues. Several catalyst-free methods for pyrazolopyrimidine synthesis have been developed, often facilitated by green reaction conditions.

Protocol 4.2.1: Catalyst-Free Synthesis of Pyrazolo[1,5-a]pyrimidines [23]

  • Reactants: Dialkyl acetylenedicarboxylates and 3-substituted 1H-1,2,4-triazol-5-amines or 1H-pyrazol-5-amines.

  • Conditions: The reaction proceeds without a catalyst, often with gentle heating.

  • Causality: The inherent reactivity of the starting materials is sufficient to drive the reaction to completion without the need for a catalyst, especially when using energy-efficient methods like microwave or ultrasound.

Conclusion and Future Outlook

The protocols outlined in this guide demonstrate the significant progress made in developing green and sustainable methods for the synthesis of pyrazolopyrimidines. By embracing techniques such as microwave and ultrasound irradiation, utilizing benign solvent systems, and designing atom-economical multicomponent reactions, researchers can significantly reduce the environmental impact of their synthetic efforts. The continued development of novel catalysts, bio-based solvents, and energy-efficient technologies will further advance the field of green heterocyclic chemistry, ensuring that the synthesis of these vital medicinal scaffolds is as healthy for the planet as the resulting drugs are for patients.

References

  • Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. (n.d.).
  • Green synthesis of pyrazolo-pyrimidines by using ionic liquids as potent EAC receptor antagonists - Longdom Publishing. (n.d.).
  • Green Synthesis of Biologically Active Pyrazolopyrimidine Derivatives Using an Ionic liquid 2-Methyl-3-butylimidazolium chloride. (n.d.).
  • Ultrasound Assisted Synthesis of 2-alkynyl Pyrazolo[1,5-a]pyrimidines as Potential Anti-cancer Agents - Bentham Science Publisher. (n.d.).
  • Synthesis of pyrazolo[3,4‐d]pyrimidines, using water as green reaction... - ResearchGate. (n.d.).
  • Resourceful synthesis of pyrazolo[1,5-a]pyrimidines under ultrasound irradiation. (2025, October 23).
  • Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - RSC Publishing. (n.d.).
  • Microwave-assisted, divergent solution-phase synthesis of 1,3,6-trisubstituted pyrazolo[3,4-d]pyrimidines - PubMed. (2011, July 11).
  • Microwave-Assisted, Divergent Solution-Phase Synthesis of 1,3,6-Trisubstituted Pyrazolo[3,4-d]pyrimidines | ACS Combinatorial Science. (2011, April 29).
  • Green synthesis of pyrazolo[17][24]-pyrimidine-thiones using ionic liquid 2-methyl-imidazolium-oxalate as potent ehrlich ascites carcinoma receptor antagonists - Open Abstract. (n.d.). Retrieved from

  • Green Synthesis of Biologically Active Pyrazolopyrimidine Derivatives Using an Ionic liquid 2-Methyl-3-butylimidazolium chloride - ResearchGate. (2025, August 5).
  • Efficient Green Protocols for the Preparation of Pyrazolopyrimidines - ResearchGate. (2021, June 18).
  • Ionic Liquid Catalyzed Microwave Assisted Synthesis, Characterization and Anticancer Activity of Novel Pyrazolo[3,4-d]pyrimidine Derivatives | Asian Journal of Chemistry. (2024, November 30).
  • Ultrasound assisted synthesis of pyrazolo[1,5-a]pyrimidine-antipyrine hybrids and their anti-inflammatory and anti-cancer activities | European Journal of Chemistry. (n.d.).
  • Full article: Efficient synthesis and in vitro biological activity of some novel thiazolopyrimidines and pyrazolopyrimidines via a microwave-assisted one‑pot three component reaction - Taylor & Francis. (2025, July 28).
  • Ultrasound assisted synthesis of pyrazolo[1,5-a]pyrimidine-antipyrine hybrids and their anti-inflammatory and anti-cancer activities - Scite.ai. (n.d.).
  • View of Ultrasound assisted synthesis of pyrazolo[1,5-a]pyrimidine-antipyrine hybrids and their anti-inflammatory and anti-cancer activities. (n.d.).
  • A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no - Periodica Polytechnica. (2024, June 28).
  • One-Pot Multicomponent Synthesis Of Pyrazolo Pyrido Pyrimidine-Diones Empoyed By Agotf - IJCRT.org. (n.d.).
  • Catalyst-free synthesis of triazolo[1,5-a]pyrimidines 3,... - ResearchGate. (n.d.).
  • GREEN CHEMISTRY APPROACHES IN THE SYNTHESIS OF PYRIMIDINE DERIVATIVES - Rasayan. (n.d.).
  • Synthesis of Pyrano [2,3,d] Pyrimidines under green chemistry - Journal of Materials and Environmental Science. (n.d.).
  • Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC. (n.d.).
  • An efficient and green deep eutectic solvents mediated synthesis of substituted pyrimidine and pyridine derivatives as potential - SSRN. (n.d.).
  • PDF 897.96 K - Organic Chemistry Research. (n.d.).

Sources

Technical Notes & Optimization

Troubleshooting

Diagnostic Module: Identification &amp; Structural Confirmation

Technical Support Center: Pyrazolopyrimidine Regioisomer Separation Status: Operational Operator: Senior Application Scientist, Separation Sciences Division Ticket ID: PYR-ISO-001 Subject: Troubleshooting Separation of N...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrazolopyrimidine Regioisomer Separation

Status: Operational Operator: Senior Application Scientist, Separation Sciences Division Ticket ID: PYR-ISO-001 Subject: Troubleshooting Separation of N1/N2 Regioisomers in Pyrazolo[3,4-d]pyrimidines

User Query: "I have synthesized a pyrazolo[3,4-d]pyrimidine derivative, but LC-MS shows two peaks with identical mass. How do I definitively identify which is the N1-isomer and which is the N2-isomer?"

Technical Insight: In the alkylation of 1H-pyrazolo[3,4-d]pyrimidines, the N1 and N2 positions are ambident nucleophiles. The N1-isomer is generally the thermodynamic product (more stable), while the N2-isomer is often the kinetic product. However, relying solely on elution order is risky as it varies by column chemistry.

The Solution: 2D-NMR (NOESY/ROESY) You cannot rely on 1D-NMR alone because the chemical shift differences are subtle. You must use Nuclear Overhauser Effect Spectroscopy (NOESY) to determine spatial proximity.

  • The Logic:

    • N2-Isomer: The alkyl group at N2 is spatially adjacent to the proton at C3 . You will see a strong NOE cross-peak between the N-alkyl protons and the C3-H.

    • N1-Isomer: The alkyl group at N1 is distant from C3. It is adjacent to the bridgehead carbon (C7a). You will see weak or no NOE to C3-H.

Visualization: NMR Decision Logic

NMR_Logic Start Purify Isomer Fraction Exp Run 1H-NMR & NOESY Start->Exp Check Check Cross-peaks: N-Alkyl vs. C3-Proton Exp->Check Strong Strong NOE Signal Check->Strong Detected Weak No/Weak NOE Signal Check->Weak Not Detected ResN2 Result: N2-Isomer (Kinetic) Strong->ResN2 ResN1 Result: N1-Isomer (Thermodynamic) Weak->ResN1

Caption: Decision tree for distinguishing N1 vs. N2 regioisomers using NOESY NMR correlations.

Separation Module: Chromatography Protocols

User Query: "My standard C18 method gives poor resolution (tailing peaks). How do I separate these isomers for scale-up?"

Technical Insight: Pyrazolopyrimidines are basic heterocycles. On standard C18 silica at neutral pH, residual silanols interact with the nitrogen lone pairs, causing tailing. Furthermore, N1 and N2 isomers often have very similar lipophilicity, making standard hydrophobic separation inefficient.

Protocol A: HPLC Method Development (Analytical to Semi-Prep)

Strategy: Utilize "Orthogonal Selectivity." If Hydrophobicity (C18) fails, switch to Pi-Pi interaction (Phenyl-Hexyl) or Shape Selectivity (PFP).

ParameterRecommendationRationale
Stationary Phase Phenyl-Hexyl or PFP (Pentafluorophenyl) Exploits the pi-pi electron interactions with the pyrimidine ring, which differ significantly between N1/N2 isomers.
Mobile Phase A Water + 10mM Ammonium Bicarbonate (pH 10)High pH suppresses protonation of the pyrazole nitrogens, reducing peak tailing and increasing hydrophobicity differences.
Mobile Phase B Acetonitrile (MeCN)Methanol can be used if selectivity is poor in MeCN, but MeCN usually provides sharper peaks.
Gradient Shallow (e.g., 5% change over 10 min)Isomers often elute close together; a focused gradient is required.
Protocol B: SFC (Supercritical Fluid Chromatography) – The Gold Standard

User Query: "I need to purify 50 grams. HPLC is too slow and uses too much solvent."

The Solution: SFC is superior for structural isomers because the supercritical CO2 allows for high diffusivity and the use of chiral stationary phases (CSPs) , which are excellent at separating achiral regioisomers based on 3D shape.

SFC Screening Workflow:

  • Column: Chiralpak AD-H or Chiralcel OJ-H . (Even if your molecule is achiral, the chiral grooves separate the N1/N2 shapes).

  • Co-Solvent: Methanol or EtOH (with 0.1% Diethylamine or Ammonium Hydroxide).

  • Back Pressure: 120 bar.

  • Temperature: 35-40°C.

Visualization: Method Development Workflow

Method_Dev cluster_HPLC HPLC Pathway (Analytical) cluster_SFC SFC Pathway (Prep/Scale) Input Crude Mixture (N1 + N2) C18 Try C18 High pH Input->C18 Screen Screen Chiral Cols (AD-H, OJ-H) Input->Screen High Mass Load Phenyl Try Phenyl-Hexyl C18->Phenyl Poor Res Scale Scale-up (Stacked Injections) Screen->Scale

Caption: Workflow for selecting between HPLC and SFC based on resolution needs and sample mass.

Synthesis Optimization (Prevention)

User Query: "Can I force the reaction to produce only the N1 isomer so I don't have to separate them?"

Technical Insight: While separation is often necessary, understanding the reaction thermodynamics can improve your ratio from 1:1 to 10:1.

  • Thermodynamic Control (Favors N1): High temperatures, reversible conditions, and smaller counter-ions (e.g., Cs2CO3 in DMF at 80°C). The N1 position is generally more stable due to aromaticity preservation in the fused system.

  • Kinetic Control (Favors N2): Low temperatures, irreversible bases, and steric hindrance (e.g., NaH or LiHMDS in THF at 0°C). The N2 position is often more accessible sterically and has higher electron density on the lone pair.

References

  • SFC Separation of Regioisomers: Sun, D. et al. "Large-scale supercritical fluid chromatography purification of unstable STING agonist intermediates."[1] Journal of Chromatography A, 2021.

  • NMR Structural Assignment: Luque, C. et al. "Preparation, separation and characterization of two pyrazolic regioisomers." Inorganica Chimica Acta, 2011.[2]

  • Alkylation Selectivity: Zhang, X. et al. "Solvent Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles." ResearchGate, 2025.

  • General HPLC of Pyrazoles: BenchChem Technical Support. "Column chromatography conditions for separating pyrazole isomers." BenchChem Guidelines, 2025.[3]

For further assistance, please contact the Separation Sciences Division with your specific chromatograms attached.

Sources

Optimization

Technical Support Center: Aminopyrazole Cyclization Optimization

Welcome to the Aminopyrazole Synthesis Support Hub Status: Operational Ticket Focus: Minimizing regioisomeric impurities, azine formation, and incomplete cyclization in the reaction of hydrazines with -ketonitriles (and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Aminopyrazole Synthesis Support Hub

Status: Operational Ticket Focus: Minimizing regioisomeric impurities, azine formation, and incomplete cyclization in the reaction of hydrazines with


-ketonitriles (and equivalents).

As researchers, we often treat the formation of aminopyrazoles as a "click" reaction—mix hydrazine and a


-ketonitrile, reflux in ethanol, and hope for a precipitate.[1][2] However, the reality is a complex competition between kinetic and thermodynamic pathways.[1][2] This guide addresses the three most common failure modes: Regioisomeric mixtures , Azine "gunk" (dimerization) , and Linear intermediates (incomplete cyclization) .[1][2]
Module 1: The Regioselectivity Crisis (3-Amino vs. 5-Amino)

The Issue: You are reacting a monosubstituted hydrazine (


) with a 

-ketonitrile. You expect a single isomer (usually the 5-amino-1-substituted pyrazole), but LC-MS and NMR reveal a difficult-to-separate mixture of 5-amino and 3-amino isomers.[1][2]

The Mechanism (Causality): The reaction proceeds through a nucleophilic attack of the hydrazine on the electrophile.[1] The regioselectivity is dictated by which nitrogen of the hydrazine attacks which electrophilic carbon (ketone vs. nitrile) first.[1]

  • Thermodynamic Path (Standard): The terminal

    
     (more nucleophilic) attacks the ketone (more electrophilic).[1][2] This forms a hydrazone intermediate, which then cyclizes onto the nitrile.[1][2][3] This yields the 5-aminopyrazole .[2][3][4][5]
    
  • Kinetic/Steric Path: If the hydrazine substituent is bulky or electronic conditions shift, the internal nitrogen may attack, or the nitrile might be engaged differently, leading to the 3-aminopyrazole .[2]

Visualizing the Pathway

Regioselectivity Start Reactants (R-NHNH2 + Beta-Ketonitrile) PathA Path A: Terminal N attacks Ketone (Thermodynamic) Start->PathA PathB Path B: Internal N attacks Ketone (Steric/Kinetic Control) Start->PathB Steric Hindrance Hydrazone Intermediate: Hydrazone PathA->Hydrazone Prod5 Product: 5-Aminopyrazole (Major in EtOH/Reflux) Hydrazone->Prod5 Cyclization Prod3 Product: 3-Aminopyrazole (Minor, or Major w/ Bulky R) PathB->Prod3

Figure 1: Bifurcation of reaction pathways determining 5-amino vs. 3-amino selectivity.

Troubleshooting Guide: Fixing Regio-Mixtures
VariableRecommendationScientific Rationale
Solvent Polarity Switch to Ethanol or Acetic Acid Protic solvents stabilize the hydrazone intermediate (Path A), favoring the thermodynamic 5-amino product.[1][2] Aprotic solvents often degrade selectivity.
Temperature Increase to Reflux Higher temperatures overcome the activation energy for the ring closure of the thermodynamic product. Room temp reactions often yield mixtures or linear intermediates.
Catalysis Acid (HCl/AcOH) Acid activates the carbonyl, promoting the initial hydrazone formation (Path A) over the slower nitrile attack.[1][2]
Reagent Structure Use Enaminonitriles Replacing

-ketonitriles with enaminonitriles (leaving group = amine) locks the electrophilicity, forcing the hydrazine to attack the

-carbon, often yielding cleaner regiochemistry.[1][2]
Module 2: Avoiding Azine Formation (The "Gunk")

The Issue: The reaction turns into a yellow/orange sticky solid (oligomers) or yields a product with double the expected molecular weight (M+M). This is an azine (or bis-hydrazone).[1][2]

The Mechanism: Hydrazine is a bis-nucleophile.[2] If the local concentration of the ketone is high relative to the hydrazine, one hydrazine molecule will react with two ketone molecules, bridging them.[1][2]




[1][2]
Protocol: Inverse Addition Technique

To ensure the hydrazine is always in excess relative to the ketone during the mixing phase:

  • Preparation: Dissolve the hydrazine (or hydrazine salt + base) in the solvent (e.g., Ethanol) in the reaction flask. Bring to reaction temperature (e.g.,

    
    ).
    
  • Addition: Dissolve the

    
    -ketonitrile in a minimal amount of solvent.
    
  • Execution: Add the nitrile solution dropwise to the stirring hydrazine solution over 30–60 minutes.

  • Result: The ketone enters a "sea" of hydrazine, statistically favoring the 1:1 reaction (Hydrazone) over the 2:1 reaction (Azine).[1]

Module 3: Incomplete Cyclization (Linear Intermediates)

The Issue: LC-MS shows a peak corresponding to [M+18] or the linear hydrazone mass. The ring has not closed.

The Mechanism: The initial attack on the ketone is fast, but the intramolecular attack of the second nitrogen onto the nitrile (the cyclization step) is the rate-determining step.[2] The nitrile carbon is less electrophilic and requires activation.

Workflow: Driving Cyclization to Completion

CyclizationFix Step1 Identify Linear Intermediate (LCMS: Mass = Product) Decision Is the Nitrile Activated? Step1->Decision Action1 Add Acid Catalyst (AcOH or HCl) Decision->Action1 No Action2 Increase Heat/Energy (Reflux or Microwave) Decision->Action2 Yes, but slow Result Cyclized Aminopyrazole Action1->Result Action3 Switch Solvent (High BP: Butanol/Toluene) Action2->Action3 Still failing Action2->Result Action3->Result

Figure 2: Decision tree for driving the cyclization of stubborn linear intermediates.

Corrective Actions:

  • Acid Catalysis: Add 5–10 mol% Acetic Acid or p-TsOH.[1][2] This protonates the nitrile (or makes the leaving group better if using enaminonitriles), accelerating cyclization.[1]

  • Microwave Irradiation: Heating at

    
     in a microwave reactor for 10–20 minutes often forces the cyclization of sterically hindered substrates that fail under standard reflux.[1][2]
    
FAQs: Rapid Troubleshooting

Q1: My product is an oil and won't crystallize. How do I purify it?

  • A: Aminopyrazoles are polar and basic.

    • Option A: Dissolve in EtOAc, wash with water to remove hydrazine excess.[1][2] Extract into 1M HCl (product goes to aqueous). Wash aqueous with ether (removes non-basic impurities).[1][2] Basify aqueous layer with NaOH to pH 10. Extract back into EtOAc.

    • Option B: Recrystallize from Ethanol/Water mixtures.

Q2: I see a "dimer" peak but I used excess hydrazine. What is it?

  • A: If you are using nitriles with active methylenes (like malononitrile derivatives), you might be seeing oxidative dimerization of the pyrazole itself (forming an azo-bridge) if the reaction is exposed to air for long periods.[1][2] Perform the reaction under Nitrogen/Argon.

Q3: Can I control regioselectivity if I use a substituted hydrazine?

  • A: Yes, but it is substrate-dependent.[1][2]

    • Bulky Hydrazines (e.g., t-Butyl):[1][2] Strongly favor the 5-amino isomer due to steric clash in the 3-amino transition state.

    • Electron-Deficient Hydrazines (e.g., Phenyl): Often require higher temperatures and acid catalysis to react at all, and regioselectivity degrades.[1][2]

References
  • Fichez, J., Busca, P., & Prestat, G. (2018).[1][2] Recent advances in aminopyrazoles synthesis and functionalization. Chimica Italiana. Link

  • Aggarwal, R., et al. (2011).[1][2] Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. Link

  • Elguero, J. (1984).[1][2] Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry. (Standard text for tautomerism mechanisms).

  • Bagley, M. C., et al. (2007).[1][2] Microwave-assisted synthesis of aminopyrazoles. Tetrahedron Letters. (Establishes microwave protocols for difficult cyclizations).

  • BenchChem Technical Support. (2025). Overcoming Side Product Formation in Pyrazole Synthesis. Link[1][2]

Sources

Troubleshooting

troubleshooting low yields in pyrazolo[1,5-a]pyrimidine formation

Welcome to the Pyrazolo[1,5-a]pyrimidine Synthesis Technical Support Center. Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Troubleshooting Low Yields & Regioselectivity Is...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Pyrazolo[1,5-a]pyrimidine Synthesis Technical Support Center.

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Troubleshooting Low Yields & Regioselectivity Issues

Module 1: Diagnostic Hub

Before modifying your chemistry, use this logic flow to identify the bottleneck. Most failures in this synthesis are not random; they are mechanistic consequences of the competition between the exocyclic amine and the ring nitrogen.

TroubleshootingFlow Start START: Low Yield Observed CheckTLC Analyze Crude TLC Start->CheckTLC SM_Remains Significant Unreacted Aminopyrazole? CheckTLC->SM_Remains Yes Messy Complex Mixture / 'Tar'? CheckTLC->Messy No, Streaking WrongSpot Clean Spot but Wrong Rf/NMR? CheckTLC->WrongSpot No, Single Spot Check_Electrophile Check 1,3-Electrophile (Is it volatile/hydrolyzed?) SM_Remains->Check_Electrophile Action_Force Action: Switch to Melt/Neat or Microwave Conditions Check_Electrophile->Action_Force Check_Oxidation Check Aminopyrazole Color (Dark = Oxidized) Messy->Check_Oxidation Action_PurifySM Action: Recrystallize SM (EtOH/HCl) before use Check_Oxidation->Action_PurifySM Regio_Issue Regioisomer Issue (5-OH vs 7-OH) WrongSpot->Regio_Issue Action_pH Action: Switch Catalyst (AcOH -> Piperidine or NaOEt) Regio_Issue->Action_pH

Figure 1: Diagnostic logic tree for isolating failure modes in pyrazolo[1,5-a]pyrimidine synthesis.

Module 2: The Chemistry of Failure (Mechanistic Insights)

To fix the yield, you must understand the competition. The formation of the pyrazolo[1,5-a]pyrimidine core involves a condensation between a 3(5)-aminopyrazole and a 1,3-dielectrophile (e.g.,


-keto esters, malondialdehyde).
The Critical Failure Point: Regioselectivity

The 3-aminopyrazole is an ambident nucleophile. It has two nucleophilic sites:

  • Exocyclic Amine (

    
    ):  Usually the kinetic nucleophile.
    
  • Endocyclic Ring Nitrogen (N1): Less sterically hindered but often requires tautomeric shift.

Why Yields Drop: If the reaction conditions (solvent/pH) do not strongly favor one pathway, you generate a mixture of the [1,5-a] isomer and the [3,4-d] isomer (rare) or, more commonly, regioisomers regarding the substituent placement (5-OH vs 7-OH). Separating these isomers is often difficult due to similar solubility profiles, leading to massive mass loss during purification.

Mechanism SM 3-Aminopyrazole + Beta-Keto Ester PathA Path A: Acidic (AcOH) Amine attacks Ketone SM->PathA H+ Reflux PathB Path B: Basic/Neutral Amine attacks Ester SM->PathB NaOEt/Base InterA Intermediate: Enamine PathA->InterA ProdA Product A: 7-Hydroxy-5-Methyl (Thermodynamic) InterA->ProdA InterB Intermediate: Amide PathB->InterB ProdB Product B: 5-Hydroxy-7-Methyl (Kinetic/Base) InterB->ProdB

Figure 2: Divergent pathways dictated by pH. In boiling acetic acid, Path A typically dominates, yielding the 7-hydroxy derivative.

Module 3: Optimized Experimental Protocols

Do not rely on generic literature. Use these validated protocols which account for the hygroscopic nature of aminopyrazoles.

Protocol A: The "Standard" Glacial Acetic Acid Reflux

Best for: Robust substrates, scaling up, and when the 7-hydroxy isomer is desired.

  • Preparation: Dry your 3-aminopyrazole. If it is dark brown/black, recrystallize it from Ethanol/HCl. Impurities act as radical scavengers and chain terminators.

  • Stoichiometry: Use 1.0 eq Aminopyrazole : 1.2 eq

    
    -keto ester.
    
  • Solvent: Glacial Acetic Acid (0.5 M concentration relative to amine).

    • Why: Acts as both solvent and acid catalyst to protonate the carbonyl, facilitating the initial nucleophilic attack.

  • Execution: Reflux at 118°C for 4–12 hours.

    • Checkpoint: Monitor TLC.[1] If the intermediate enamine spot persists, add 0.1 eq of piperidine (co-catalyst) to push the dehydration step.

  • Workup (The "Crash" Method):

    • Cool to room temperature.[1][2]

    • Do NOT rotovap to dryness immediately. The product often crystallizes from the acetic acid upon cooling.

    • If no precipitate: Pour mixture into 5x volume of ice water.

    • Critical Step: If the product is amphoteric (contains OH/NH), adjust pH to ~6-7 with sat. NaHCO3. Too basic, and it dissolves (phenolate formation); too acidic, and it stays protonated.

Protocol B: Microwave-Assisted "Green" Synthesis

Best for: Low-yielding reactions, sensitive substrates, and rapid library generation.

  • Mixture: Combine Aminopyrazole (1.0 mmol) +

    
    -keto ester (1.0 mmol) + AcOH (2 drops)  in Ethanol (2 mL) .
    
  • Vessel: Sealed microwave vial (10 mL).

  • Parameters:

    • Temp: 150°C

    • Time: 10–20 minutes

    • Pressure: High (Autogenerated)

  • Advantage: The superheating effect overcomes the activation energy for the ring-closure step, which is often the rate-limiting step in thermal reflux [1][2].

Solvent System Impact Table
Solvent SystemCatalystTemperaturePrimary OutcomeRisk Factor
Glacial AcOH Self118°CHigh Yield, 7-OH isomerAcetylation of sensitive amines
Ethanol Piperidine78°CSlower, Mixed IsomersIncomplete cyclization
Water KHSO4UltrasoundGreen, Precipitates pureSolubility of reactants
Toluene p-TSA110°CDean-Stark (Water removal)Polymerization of SM

Module 4: Frequently Asked Questions (Troubleshooting)

Q1: My reaction mixture turned into a black tar. What happened? A: This is usually oxidative polymerization of the 3-aminopyrazole.

  • Fix: Perform the reaction under Nitrogen/Argon.

  • Fix: Add an antioxidant (e.g., a pinch of ascorbic acid) if the protocol allows, or ensure the SM is freshly recrystallized. Aminopyrazoles are electron-rich and oxidize rapidly in air [3].

Q2: I have product on TLC, but it won't precipitate from water. Yield is <10%. A: You likely formed the enol/phenolic form, which can be soluble in basic or highly acidic water.

  • Fix: Perform a "pH Swing." Acidify to pH 2, then slowly basify to pH 7 while stirring. The product usually crashes out at its isoelectric point.

  • Fix: If it still doesn't precipitate, extract with n-Butanol . DCM and EtOAc are often too non-polar for these fused heterocycles.

Q3: How do I control Regioselectivity (5-CH3 vs 7-CH3)? A:

  • To get 7-OH/5-Methyl: Use Acidic conditions (AcOH reflux). The amine attacks the most electrophilic ketone first [4].

  • To get 5-OH/7-Methyl: Use Basic conditions (NaOEt in EtOH). The amine attacks the ester first to form the amide, then cyclizes [5].

Q4: Can I use 1,3-dielectrophiles other than beta-keto esters? A: Yes.

  • Malondialdehyde (or equivalents): Yields the unsubstituted parent system.

  • Alkynones (green method): Reacting aminopyrazoles with alkynes in the presence of KHSO4/Ultrasound is a high-yielding, atom-economical alternative that avoids the water-removal issue of condensation reactions [6].

References

  • BenchChem. (2025).[1] Technical Support Center: Synthesis of Pyrazolo[1,5-a]pyrimidine Compounds. Link

  • Lynch, M. et al. (2008). Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. Chemistry Central Journal. Link

  • Aggarwal, R. et al. (2011). 3-Aminopyrazoles: Versatile precursors for the synthesis of pyrazolo-fused heterocycles. Journal of Heterocyclic Chemistry.
  • Gavrin, L. K. et al. (2007). Synthesis of Pyrazolo[1,5-a]pyrimidinone Regioisomers. The Journal of Organic Chemistry. Link

  • Fraley, M. E. et al. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Synthetic Communications. Link

  • Kaping, S. et al. (2016).[3] A facile, regioselective synthesis of pyrazolo[1,5-a]pyrimidine analogs in the presence of KHSO4 in aqueous media assisted by ultrasound. Monatshefte für Chemie. Link

Sources

Optimization

Technical Support Center: Acid Catalysis in Pyrazolopyrimidine Synthesis

Welcome to the technical support center for pyrazolopyrimidine synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering challenges with acid-catalyzed cycloco...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrazolopyrimidine synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering challenges with acid-catalyzed cyclocondensation reactions. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering field-proven insights to troubleshoot and optimize your syntheses.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common queries and fundamental concepts related to the use of acid catalysts in pyrazolopyrimidine synthesis.

Q1: Why is an acid catalyst often required for pyrazolopyrimidine synthesis?

An acid catalyst plays a crucial role in the key cyclocondensation step that forms the pyrimidine ring. The synthesis typically involves the reaction of a nucleophilic 5-aminopyrazole with a 1,3-biselectrophilic compound (like a β-dicarbonyl or its equivalent).[1] The acid catalyst protonates one of the carbonyl groups of the biselectrophile. This protonation dramatically increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amino group of the pyrazole. This initial attack is often the rate-determining step, and facilitating it is essential for an efficient reaction leading to the final fused heterocyclic system.[1][2]

Q2: How do I choose the right acid catalyst for my reaction?

The choice of catalyst is critical and depends on your specific substrates and desired reaction conditions. There is no single "best" catalyst, but here are the common classes and their characteristics:

  • Weak Brønsted Acids (e.g., Acetic Acid, Formic Acid): Glacial acetic acid is one of the most frequently used catalysts, often doubling as the reaction solvent.[3][4] It is effective for many substrates, providing a mildly acidic environment that promotes the reaction without causing significant degradation of sensitive starting materials.[5] Formic acid can also be used, sometimes facilitating cyclization at lower temperatures.[6]

  • Strong Brønsted Acids (e.g., HCl, H₂SO₄): While effective at catalysis, strong mineral acids must be used in strictly catalytic amounts. Their high acidity can lead to unwanted side reactions, charring, or degradation of the final product, especially at elevated temperatures.[7]

  • Lewis Acids: Various Lewis acids can be employed to activate the electrophile. Their effectiveness is highly dependent on the specific substrates involved.[1]

  • Solid Acid Catalysts (e.g., Montmorillonite K10, Sulfonic Acid Resins): These heterogeneous catalysts are an excellent choice aligning with green chemistry principles. They offer simplified workup (catalyst is removed by simple filtration), potential for recyclability, and often high selectivity.[8][9][10]

  • Acidic Ionic Liquids: Certain Brønsted acidic ionic liquids have been successfully used as both the solvent and catalyst, promoting regioselective synthesis in some cases.[2][11]

Q3: My reaction is sluggish or fails to start. What are the first things to check?

If you observe little to no product formation by Thin Layer Chromatography (TLC) monitoring, consider these primary factors:

  • Catalyst Inefficiency: Ensure your acid catalyst is active and has not degraded. For reactions using acetic acid as a solvent, ensure it is glacial (water-free). If using a solid acid catalyst, it may require activation or regeneration.[12]

  • Insufficient Heat: Many cyclocondensation reactions require significant thermal energy to overcome the activation barrier for cyclization and dehydration.[4] If your reaction is running at room temperature, a moderate increase in heat (e.g., to 80-100 °C or reflux) is often necessary.[4][7]

  • Purity of Starting Materials: The purity of your reactants, especially the aminopyrazole, is paramount. Impurities can inhibit the catalyst or participate in side reactions, stalling the desired transformation.[8] Consider purifying your starting materials if their quality is uncertain.

Q4: I'm getting a very low yield. What are the most common culprits?

Low yield is a multifaceted problem. Beyond the initial checks mentioned above, the following factors are primary contributors:

  • Suboptimal Reaction Conditions: The balance of temperature and reaction time is crucial. Insufficient heating leads to incomplete conversion, while excessive heat or prolonged reaction times can degrade the product.[4][12] Diligent reaction monitoring by TLC is essential to determine the optimal endpoint.[8]

  • Incorrect Solvent: The solvent affects the solubility of reactants and the reaction kinetics. While ethanol and acetic acid are common, some syntheses benefit from higher-boiling solvents like DMF or even solvent-free conditions.[7][12][13]

  • Formation of Stable Intermediates: In some cases, the acyclic intermediate formed after the initial nucleophilic attack fails to cyclize efficiently. This can sometimes be rectified by changing the catalyst or increasing the reaction temperature.[13]

  • Competing Side Reactions: The formation of byproducts consumes starting material and reduces the yield of the desired product.

Q5: What are the typical side products I should be aware of?

The most common side product is a regioisomer , which arises when using an unsymmetrical 1,3-dicarbonyl compound. The nucleophilic aminopyrazole can attack either of the two different carbonyl carbons, leading to two distinct isomeric products.[8][13] Controlling this is a major challenge in pyrazolopyrimidine synthesis. Additionally, if the reaction conditions are too harsh (e.g., excessively strong acid or high heat), you may observe tar formation due to product or reactant decomposition.[12]

Section 2: In-Depth Troubleshooting Guides

Problem: Persistently Low or No Product Yield

When basic troubleshooting fails, a more systematic approach is required. Use this guide to diagnose the issue.

Symptom A: No desired product spot on TLC, only starting materials visible. This indicates a failure of the initial C-N bond formation.

  • Root Cause Analysis: The activation energy for the initial nucleophilic attack is not being overcome.

  • Troubleshooting Steps:

    • Increase Catalyst Potency: If using acetic acid, add a catalytic amount of a stronger acid like p-toluenesulfonic acid (p-TsOH) or methanesulfonic acid.

    • Increase Temperature: Gradually increase the reaction temperature in 20 °C increments, monitoring for any product formation. Many of these reactions require reflux conditions to proceed effectively.[4]

    • Verify Reactant Purity: Re-purify the 5-aminopyrazole starting material via recrystallization. This is a common but often overlooked solution.[8]

Symptom B: Reaction starts but stalls at low conversion (e.g., <50%). This suggests an equilibrium is reached, the catalyst is inhibited, or the conditions are insufficient to drive the final cyclization/dehydration.

  • Root Cause Analysis: The final ring-closing and dehydration steps are often reversible or have a high activation barrier.

  • Troubleshooting Steps:

    • Water Removal: The final step is a dehydration. If your reaction generates water, its presence can inhibit the reaction from reaching completion. If practical for your setup, consider using a Dean-Stark apparatus to remove water azeotropically.

    • Switch to a Higher-Boiling Solvent: Moving from ethanol (b.p. 78 °C) to toluene (b.p. 111 °C) or xylene (b.p. ~140 °C) can provide the necessary energy to push the reaction to completion.

    • Catalyst Loading Optimization: The optimal catalyst loading can be narrow. For strong Brønsted acids or Lewis acids, perform a screen from 2 mol% to 20 mol% to find the sweet spot.[8]

Problem: Formation of Undesired Regioisomers

When using an unsymmetrical biselectrophile (e.g., ethyl acetoacetate), the formation of two regioisomers is a common and significant challenge.

  • Root Cause Analysis: The two electrophilic centers (carbonyl groups) have similar reactivity, allowing the aminopyrazole to attack both sites. The final product ratio is determined by the kinetic and thermodynamic favorability of the two competing pathways.

  • Troubleshooting Steps:

    • Modify Reaction pH/Catalyst: The acidity of the medium is a critical parameter for controlling regioselectivity.[14] Switching from a Brønsted acid (like acetic acid) to a specific Lewis acid can fundamentally alter which carbonyl is preferentially activated. There is no universal rule, and this often requires screening based on literature precedents for similar substrates.

    • Solvent Effects: The polarity of the solvent can influence the transition states of the two competing pathways. Experimenting with a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., DMF) and polar protic (e.g., ethanol) can shift the isomeric ratio.[8][14]

    • Temperature Control: Running the reaction at a lower temperature may favor the kinetically controlled product, while higher temperatures may favor the thermodynamically more stable isomer. A temperature optimization study is recommended.

Section 3: Experimental Protocols & Data

General Protocol: Acetic Acid-Catalyzed Synthesis of a 7-Arylpyrazolo[1,5-a]pyrimidine

This protocol describes a typical synthesis from a 5-aminopyrazole and an enaminone, a common 1,3-biselectrophile equivalent.[5]

Reagents:

  • 5-Amino-3-(aryl)-1H-pyrazole (1.0 equiv)

  • (E)-3-(dimethylamino)-1-(aryl)-prop-2-en-1-one (1.0 equiv)

  • Glacial Acetic Acid

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 5-aminopyrazole (1.0 equiv) and the enaminone (1.0 equiv).

  • Add sufficient glacial acetic acid to fully dissolve the reactants upon gentle warming (e.g., a 0.5 M to 1.0 M concentration is a good starting point).

  • Heat the reaction mixture to reflux (typically ~118 °C).

  • Monitor the reaction progress using TLC (e.g., with a mobile phase of 30-50% ethyl acetate in hexanes). The reaction is typically complete within 3-8 hours.[5][6]

  • Upon completion, cool the reaction mixture to room temperature.

  • Reduce the volume of acetic acid under reduced pressure.

  • The crude product may precipitate upon cooling or after adding a non-solvent like water or petroleum ether.[4]

  • Isolate the solid product by filtration, wash with cold ethanol or water to remove residual acetic acid.

  • Purify the crude product by recrystallization (e.g., from a DMF/water mixture or ethanol) or by flash column chromatography on silica gel to obtain the pure pyrazolopyrimidine.[5]

Data Summary: Comparison of Acid Catalysts in Pyrazolopyrimidine Synthesis

The following table summarizes the characteristics of different acid catalysts based on literature reports. Note that optimal conditions are highly substrate-dependent.

Catalyst TypeExample(s)Typical ConditionsAdvantagesDisadvantages
Weak Brønsted Acid Glacial Acetic AcidReflux (acts as solvent)[4][5]Inexpensive, readily available, effective for many substrates.May not be strong enough for unreactive substrates; requires removal.
Strong Brønsted Acid HCl, H₂SO₄Catalytic amount in a solvent like ethanol[7]Highly active, can accelerate slow reactions.Can cause product degradation/charring; requires careful neutralization.
Lewis Acid Varies (e.g., ZnCl₂, BF₃·OEt₂)Catalytic amount, often in aprotic solventsCan offer different regioselectivity compared to Brønsted acids.[1]Substrate-specific; can be moisture-sensitive; metal contamination.
Solid Acid Montmorillonite K10Heating in solvent or solvent-free[9]Easy removal (filtration), reusable, environmentally friendly.May have lower activity than homogeneous catalysts; mass transfer limits.
Acidic Ionic Liquid [BAIL]Can act as solvent and catalyst[11]Potential for high regioselectivity, reusable.High cost, potential viscosity issues, requires removal.

Section 4: Mandatory Visualizations

General Mechanism of Acid-Catalyzed Pyrazolopyrimidine Formation

Acid_Catalyzed_Mechanism General Acid-Catalyzed Reaction Mechanism Start 5-Aminopyrazole + 1,3-Dicarbonyl Protonation Protonation of Carbonyl (Catalyst: H⁺) Start->Protonation Acid Catalyst Attack Nucleophilic Attack by Aminopyrazole Start->Attack Activated Activated Electrophile Protonation->Activated Activated->Attack Intermediate Acyclic Intermediate Attack->Intermediate Cyclize Intramolecular Cyclization Intermediate->Cyclize Dehydrate Dehydration (-H₂O) Cyclize->Dehydrate Product Pyrazolopyrimidine Product Dehydrate->Product Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low / No Yield CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckCatalyst Optimize Catalyst (Type & Loading) CheckPurity->CheckCatalyst Impurities Found & Fixed CheckPurity->CheckCatalyst Purity OK CheckConditions Adjust Temperature & Reaction Time CheckCatalyst->CheckConditions No Improvement Success Yield Improved CheckCatalyst->Success Improvement CheckSolvent Change Solvent CheckConditions->CheckSolvent No Improvement CheckConditions->Success Improvement CheckSolvent->Start No Improvement (Re-evaluate strategy) CheckSolvent->Success Improvement

Caption: Troubleshooting Workflow for Low Yield.

References

  • Charris-Molina, A., et al. (2018). Brønsted Acidic Ionic Liquid-Catalyzed Regioselective Synthesis of Pyrazolopyrimidines and Their Photophysical Properties. ChemistrySelect, 3, 1404–1410.

  • A Comprehensive Review of Designing and Synthetic Aspects of Pyrazolopyrimidine Derivatives as Anticancer Agents. (2026). PubMed.

  • Ahmed, S. A., Elgendy, H. S., & Younis, W. O. (2014). Pyrazolopyrimidines: Synthesis, Chemical reactions and Biological activity. International Journal of Advanced Research, 2(7), 474-564.

  • Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. (n.d.). BenchChem.

  • Troubleshooting unexpected side reactions in pyrimidine synthesis. (n.d.). BenchChem.

  • An assessment study of known pyrazolopyrimidines: Chemical methodology and cellular activity. (2020). PubMed.

  • Efficient Synthesis of Pyrazolopyrimidines Containing a Chromane Backbone with Biological Activity Evaluation. (2025). ACS Omega.

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). PMC.

  • The Chemistry of Pyrazolopyrimidines and Their Applications. (n.d.). TSI Journals.

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (n.d.). PMC.

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. (2024). MDPI.

  • Troubleshooting guide for the scale-up synthesis of pyrazole compounds. (n.d.). BenchChem.

  • The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the cyclocondensation technique as a solvent‐free approach. (n.d.). ResearchGate.

  • Optimization of reaction conditions for the synthesis of pyrimidine derivatives. (n.d.). BenchChem.

  • Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. (2019). Taylor & Francis Online.

  • Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. (2024). RSC Publishing.

  • Development of Pyrazolopyrimidine Anti-Wolbachia Agents for the Treatment of Filariasis. (n.d.). ACS Publications.

  • Efficient acid catalytic synthesis of pyrazolopyrimidines from 1 H -pyrazol-5-yl- N , N -dimethylformamidines with cyanamide. (2025). ResearchGate.

  • Solid acid-catalysed synthesis of pyrazolopyridines. (n.d.). ResearchGate.

  • Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. (n.d.). PMC.

Sources

Troubleshooting

controlling regioselectivity in 5-methyl vs 7-methyl isomer formation

Topic: Controlling Regioselectivity in 5-Methyl vs 7-Methyl Isomer Formation (Triazolopyrimidines) Role: Senior Application Scientist / Technical Support Lead Interface: RegioControl™ Technical Support Center Ticket #507...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Controlling Regioselectivity in 5-Methyl vs 7-Methyl Isomer Formation (Triazolopyrimidines) Role: Senior Application Scientist / Technical Support Lead Interface: RegioControl™ Technical Support Center

Ticket #507: Regioselectivity in [1,2,4]Triazolo[1,5-a]pyrimidine Synthesis

Status: Open | Priority: High | Category: Isomer Control[1][2]

Welcome to the RegioControl Support Center. You are likely here because your condensation of 3-amino-1,2,4-triazole (3-AT) with unsymmetrical 1,3-dicarbonyls (e.g., ethyl acetoacetate) is yielding the wrong isomer, or worse, an inseparable mixture of 5-methyl-7-one and 7-methyl-5-one regioisomers.

This guide treats your synthesis as a debuggable system. We move beyond "trial and error" to Kinetic vs. Thermodynamic control strategies.

⚙️ Module 1: Diagnostic Triage (The "Why")

Before adjusting your protocol, you must understand the bifurcation point. The reaction between 3-amino-1,2,4-triazole and ethyl acetoacetate (EAA) has two competing pathways driven by the nucleophilicity of the triazole amines and the electrophilicity of the dicarbonyl centers.

The Mechanistic Fork
  • Kinetic Pathway (Fast): The exocyclic amine (–NH₂) is the hardest nucleophile and attacks the most reactive electrophile (the ketone carbonyl) first. This locks the methyl group at the 5-position .

  • Thermodynamic Pathway (Slow/Stable): Under acidic conditions or high heat, the reaction can be driven to attack the ester carbonyl first (or undergo equilibration), placing the methyl group at the 7-position .

Visualizing the Pathway

The following logic map illustrates how conditions dictate the isomer outcome.

RegioselectivityPath Start Reagents: 3-Amino-1,2,4-triazole + Ethyl Acetoacetate Condition_Base Condition A: Basic/Neutral (NaOEt/EtOH) Low Temp (<80°C) Start->Condition_Base Condition_Acid Condition B: Acidic (Glacial AcOH) High Temp (Reflux >110°C) Start->Condition_Acid Attack_Ketone Nucleophilic Attack on KETONE (Kinetic) Condition_Base->Attack_Ketone Favors Fast Kinetics Attack_Ester Nucleophilic Attack on ESTER (Thermodynamic) Condition_Acid->Attack_Ester Favors Thermodynamics Inter_A Intermediate: Imine/Enamine Formation Attack_Ketone->Inter_A Inter_B Intermediate: Amide Formation Attack_Ester->Inter_B Product_5Me Major Product: 5-Methyl-7-oxo-[1,2,4]triazolo[1,5-a]pyrimidine Inter_A->Product_5Me Product_7Me Major Product: 7-Methyl-5-oxo-[1,2,4]triazolo[1,5-a]pyrimidine Inter_B->Product_7Me

Figure 1: Mechanistic bifurcation showing how pH and temperature steer nucleophilic attack toward the ketone (Kinetic) or ester (Thermodynamic) moiety.

🛠️ Module 2: Troubleshooting Protocols

Scenario A: "I need the 5-Methyl Isomer (Kinetic Product)"

Target: 5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-one. The Fix: You must maximize the rate difference between ketone and ester attack. Use basic conditions to deprotonate the triazole amine, making it a harder nucleophile that instantly targets the ketone.

Protocol:

  • Solvent: Ethanol (Absolute).

  • Base: Sodium Ethoxide (NaOEt) - 1.2 equivalents.

  • Temperature: Reflux (78°C) is acceptable, but starting at Room Temp (RT) for 2 hours before reflux helps lock the kinetic intermediate.

  • Procedure:

    • Dissolve Na (1.2 eq) in dry EtOH to generate NaOEt in situ.

    • Add 3-amino-1,2,4-triazole (1.0 eq). Stir 15 min.

    • Add Ethyl Acetoacetate (1.1 eq) dropwise at RT.

    • Critical Step: Stir at RT for 4 hours (allows imine formation).

    • Reflux for 4 hours to cyclize.

    • Neutralize with dilute HCl to precipitate.

Scenario B: "I need the 7-Methyl Isomer (Thermodynamic Product)"

Target: 7-methyl-4,5-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5-one. The Fix: You need to suppress the kinetic attack or allow equilibration. Acidic conditions protonate the carbonyls (activating the ester) and high heat provides the energy to reach the thermodynamic well.

Protocol:

  • Solvent: Glacial Acetic Acid (AcOH).

  • Catalyst: None (Solvent acts as catalyst) or p-TsOH (if stubborn).

  • Temperature: High Reflux (118°C).

  • Procedure:

    • Dissolve 3-amino-1,2,4-triazole (1.0 eq) in Glacial AcOH (10 volumes).

    • Add Ethyl Acetoacetate (1.1 eq).

    • Critical Step: Reflux vigorously for 8–12 hours. The extended time allows any kinetically formed 5-methyl isomer to revert and funnel into the more stable 7-methyl form (or for the slower ester attack to dominate).

    • Cool to RT. The product often crystallizes directly from AcOH.

📊 Module 3: Analysis & Verification (Isomer ID)

You cannot rely on TLC alone as Rf values are often similar. 1H NMR is the gold standard for distinguishing these isomers.

Diagnostic Shift Table (DMSO-d6):

Feature5-Methyl Isomer (Kinetic)7-Methyl Isomer (Thermodynamic)Mechanistic Reason
H-6 Proton δ 5.70 – 5.90 ppm δ 6.10 – 6.30 ppm The carbonyl at C7 (in 5-Me isomer) shields H-6 differently than the carbonyl at C5.
-CH3 Group δ 2.20 – 2.35 ppm δ 2.40 – 2.55 ppm Methyl at C5 is closer to the ring junction nitrogen (N4), affecting its shift.
C-13 Carbonyl ~160 ppm (C7) ~155 ppm (C5) Amide carbonyl vs. Urea-like carbonyl environment.

Note: Shifts may vary slightly based on concentration and exact solvent water content, but the relative order remains: 7-Me isomer protons are generally downfield of 5-Me isomers.

❓ Module 4: Frequently Asked Questions (FAQ)

Q: I followed the Acid Protocol, but I still see 10% of the 5-Methyl isomer. How do I purify? A: Recrystallization is your best friend here. The 7-methyl isomer is typically less soluble in ethanol than the 5-methyl isomer.

  • Action: Dissolve the crude mix in hot Ethanol. Let it cool slowly. The 7-methyl isomer should precipitate first. Filter, and the filtrate will be enriched in the 5-methyl impurity.

Q: Can I use microwave synthesis to improve selectivity? A: Microwave synthesis accelerates the reaction but often degrades regioselectivity because it provides enough energy to access both pathways simultaneously.

  • Recommendation: Use microwave only if you are targeting the Thermodynamic (7-Me) isomer, as the high energy can help overcome the activation barrier quickly. For the Kinetic (5-Me) isomer, stick to conventional heating to maintain control.

Q: Does the size of the R-group on the diketone affect this? A: Absolutely. If you replace the methyl group (of acetoacetate) with a bulky Phenyl or t-Butyl group, steric hindrance becomes the dominant factor.

  • Rule: Bulky groups at the ketone position will sterically hinder the kinetic attack, pushing the reaction toward the 7-substituted isomer even in basic conditions.

🔗 References

  • Regioselective Synthesis of [1,2,4]Triazolo[1,5-a]pyrimidines. Organic & Biomolecular Chemistry. (2014). Describes the foundational kinetic vs. thermodynamic control in triazole condensations.

  • Microwave Assisted Synthesis and Biological Evaluation of Triazolopyrimidines. Academia.edu. (2016). details the impact of heating methods on isomer ratios.

  • NMR Distinction of Triazolopyrimidine Regioisomers. National Institutes of Health (PMC). (2023). Provides definitive NMR shift data for H-6 and Methyl protons to validate isomer identity.

  • Mechanistic Insights into Heterocycle Formation in Acetic Acid. ResearchGate. (2023). Discusses the role of acid catalysis in directing the thermodynamic pathway.

Sources

Reference Data & Comparative Studies

Comparative

Spectroscopic Characterization of 7-Hydroxy-pyrazolo[1,5-a]pyrimidine: A Comparative IR Analysis Guide

Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Professionals. Content Type: Technical Comparison & Characterization Guide.

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Professionals. Content Type: Technical Comparison & Characterization Guide.

Executive Summary: The Tautomeric "Identity Crisis"

In drug discovery, 7-hydroxy-pyrazolo[1,5-a]pyrimidine is a privileged scaffold, frequently utilized as a bioisostere for purines in kinase inhibitor design. However, characterization of this molecule often presents a "false negative" risk during quality control.

While IUPAC nomenclature designates it as a "7-hydroxy" (enol) species, experimental IR spectroscopy reveals that it exists predominantly as the 7-oxo (keto) tautomer in the solid state. This guide compares the theoretical spectral fingerprint against the observed experimental reality and contrasts it with its structural isomer, pyrazolo[3,4-d]pyrimidine, to prevent misidentification.

Technical Deep Dive: Enol vs. Keto Comparison

The primary challenge in validating this compound is the discrepancy between the expected hydroxyl signal and the observed carbonyl signal. The stability of the 4H-pyrazolo[1,5-a]pyrimidin-7-one (keto form) is driven by thermodynamic favorability and intermolecular hydrogen bonding in the crystal lattice.

Comparative Spectral Data: Theoretical vs. Observed

The following table contrasts the IR signals a researcher expects to see (based on the "7-hydroxy" name) versus what is actually observed in a calibrated FTIR experiment.

Functional GroupTheoretical Expectation (Enol Form)Experimental Reality (Keto Form) Wavenumber (cm⁻¹) Signal Characteristics
Carbonyl (C=O) Absent Present (Lactam-like)1650 – 1690 Strong, sharp. Definitive proof of keto tautomer.
Hydroxyl (O-H) Present (Free or H-bonded)Absent (or obscured)N/AThe sharp "free OH" peak (>3600) is missing.
Amine (N-H) Absent (Ring N only)Present (Lactam NH)2800 – 3250 Broad, multi-band region due to H-bonding (dimers).
Ring C=N / C=C Aromatic stretchModified conjugation1580 – 1635 Medium intensity; shifts due to loss of aromaticity in the pyrimidine ring.

Critical Insight: If your spectrum lacks a strong band between 1650–1690 cm⁻¹, you likely do not have the desired product, or it has failed to cyclize (remaining as an open-chain intermediate).

Comparative Analysis: Isomeric Alternatives

When designing kinase inhibitors, researchers often pivot between the [1,5-a] and [3,4-d] isomers. Distinguishing them by IR is feasible:

FeaturePyrazolo[1,5-a]pyrimidine (Target)Pyrazolo[3,4-d]pyrimidine (Alternative)
C=O Environment Bridgehead nitrogen adjacent.Flanked by secondary amines.[1]
Fingerprint Region Distinct ring breathing ~900-1000 cm⁻¹.Distinct ring breathing ~800-850 cm⁻¹.
Synthesis Risk prone to N-alkylation impurities.prone to C-alkylation impurities.

Visualizing the Tautomeric Equilibrium

The following diagram illustrates the hydrogen shift that dictates the spectral output. In the solid state (KBr pellet or ATR), the equilibrium shifts heavily to the right (Keto), resulting in the amide-like spectrum.

Tautomerism cluster_spectra Spectral Consequence Enol Enol Form (7-hydroxy) Theoretical Structure Transition Proton Transfer (Fast Equilibrium) Enol->Transition Solvent Dependent Keto Keto Form (7-oxo / 4H-isomer) Observed Solid State Transition->Keto Thermodynamically Favored (Solid State) Result IR Output: Strong C=O (~1660 cm⁻¹) Broad N-H (~3100 cm⁻¹) Keto->Result

Figure 1: Tautomeric shift from the nomenclature-based Enol form to the experimentally observed Keto form.

Validated Experimental Protocol

To ensure data integrity and rule out water contamination (which mimics N-H/O-H stretches), follow this self-validating protocol.

Method: ATR-FTIR (Attenuated Total Reflectance)

Preferred over KBr pellets to minimize hygroscopic water absorption.

  • Sample Pre-treatment (Self-Validation Step):

    • Dry the sample in a vacuum oven at 40°C for 4 hours.

    • Why? The broad N-H stretch of the keto form (2800–3200 cm⁻¹) overlaps with moisture. Drying ensures the broad peak is genuine N-H bonding, not water.

  • Background Acquisition:

    • Clean the ATR crystal (Diamond/ZnSe) with isopropanol.

    • Acquire air background (32 scans).

  • Sample Acquisition:

    • Place 2–5 mg of powder on the crystal.

    • Apply high pressure (clamp) to ensure contact.

    • Scan range: 4000 – 600 cm⁻¹.

    • Resolution: 4 cm⁻¹.

  • Data Processing:

    • Apply baseline correction.

    • Normalization: Normalize to the C=O peak (approx. 1660 cm⁻¹) as the internal standard of intensity.

Analytical Workflow Diagram

Workflow Start Crude Product Isolation Dry Vacuum Drying (Remove H2O) Start->Dry IR_Scan FTIR Acquisition (ATR Method) Dry->IR_Scan Decision Check 1650-1700 cm⁻¹ IR_Scan->Decision Pass Peak Present: Confirm 7-oxo Core Decision->Pass Strong Band Fail Peak Absent: Suspect Ring Opening or Wrong Isomer Decision->Fail No Band

Figure 2: Decision tree for validating the pyrazolo[1,5-a]pyrimidine core via IR.

Troubleshooting & Interpretation

Scenario A: "I see a peak at 2200 cm⁻¹."
  • Diagnosis: Contamination.

  • Cause: This is a nitrile (C≡N) stretch.[2] It likely comes from unreacted starting materials (e.g., ethoxymethylene malononitrile or aminopyrazole carbonitriles) often used in the synthesis of these scaffolds.

  • Action: Recrystallize from Ethanol/DMF.

Scenario B: "The Carbonyl peak is split or broad."
  • Diagnosis: Aggregation.

  • Cause: The lactam N-H is participating in different hydrogen bonding networks (dimers vs. polymers) in the crystal lattice.

  • Action: This is normal for this scaffold. Do not interpret as an impurity unless the splitting is >50 cm⁻¹.

Scenario C: "I see a sharp peak at 1730 cm⁻¹."
  • Diagnosis: Ester Impurity.[3]

  • Cause: If you used a

    
    -keto ester precursor, this indicates uncyclized starting material or an ester side product. The ring carbonyl should be lower (1650–1690 cm⁻¹) due to conjugation with the nitrogen.
    

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 67498, Pyrazolo[1,5-a]pyrimidin-7-one. Retrieved from [Link]

  • Moustafa, S. M., et al. (2021).[4] "Synthesis and Characterization of New Pyrazolopyrimidine Derivatives." Letters in Applied NanoBioScience. [Link]

  • Hassan, A. S., et al. (2021).[5] "Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents." ACS Omega. [Link]

  • NIST Chemistry WebBook. 1H-Pyrazolo[4,3-d]pyrimidin-7-amine IR Spectrum.[6] (For isomeric comparison). [Link][6]

Sources

Validation

Definitive Structural Assignment: Distinguishing 5-Methyl and 7-Methyl Isomers via Advanced NMR Techniques

Executive Summary In the synthesis of fused heterocyclic systems—particularly [1,2,4]triazolo[1,5-a]pyrimidines —the formation of regioisomers is a persistent challenge. The reaction of 3-amino-1,2,4-triazole with unsymm...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of fused heterocyclic systems—particularly [1,2,4]triazolo[1,5-a]pyrimidines —the formation of regioisomers is a persistent challenge. The reaction of 3-amino-1,2,4-triazole with unsymmetrical 1,3-dicarbonyls (e.g., acetoacetate derivatives) inevitably yields a mixture of 5-methyl and 7-methyl isomers.

Distinguishing these isomers is critical for Structure-Activity Relationship (SAR) studies, as the position of the methyl group drastically alters the electronic landscape of the pharmacophore and its binding affinity. Relying solely on 1D


H NMR chemical shifts is prone to error due to solvent-dependent anisotropic effects.[1]

This guide details a self-validating NMR workflow to definitively assign these regioisomers, utilizing 1D Differential NOE as the spatial validator and


H-

C HMBC
as the electronic validator.

Part 1: The Structural Challenge

The core difficulty lies in the structural similarity of the isomers. Both possess a methyl group, a pyrimidine ring proton (H-6), and a triazole ring proton (H-2).

The Scaffold: [1,2,4]Triazolo[1,5-a]pyrimidine

To ensure clarity, we define the numbering system used throughout this guide (IUPAC standard):

  • Position 2: Triazole ring proton (H-2).[1]

  • Position 3a: Bridgehead carbon (shared).

  • Position 5: Pyrimidine ring carbon adjacent to bridgehead Nitrogen (N-4).[1]

  • Position 7: Pyrimidine ring carbon adjacent to bridgehead Carbon (C-3a).[1]

The Isomers:

  • 5-Methyl Isomer: Methyl group at C-5.[1] (Often the kinetic product).

  • 7-Methyl Isomer: Methyl group at C-7.[2][3] (Often the thermodynamic product).

Visualizing the Distinction Logic

IsomerLogic Start Unknown Isomer Sample Step1 Step 1: 1H NMR Screening (Identify H-2, H-6, Me signals) Start->Step1 Step2 Step 2: 1D Differential NOE (Irradiate Methyl Signal) Step1->Step2 Result7 NOE Observed at H-2 (Triazole) CONFIRMED: 7-Methyl Isomer Step2->Result7 Spatial Proximity (Me is near H-2) Result5 NO NOE at H-2 (Possible NOE at H-6 only) CONFIRMED: 5-Methyl Isomer Step2->Result5 Spatial Distance (Me is far from H-2) Validation Step 3: HMBC Validation (Check Coupling to Bridgehead C-3a) Result7->Validation Result5->Validation

Figure 1: Decision tree for distinguishing 5-Me and 7-Me isomers. The NOE interaction with the triazole proton (H-2) is the primary discriminator.

Part 2: Experimental Methodologies

Method 1: 1D Differential NOE (The "Smoking Gun")

The Nuclear Overhauser Effect (NOE) relies on through-space dipolar coupling (


 dependence).[1] This is the most robust method because the spatial geometry of the two isomers is distinct.
  • 7-Methyl Geometry: The methyl group at C-7 is sterically crowded against the triazole ring proton (H-2). The distance is typically < 3.0 Å.

  • 5-Methyl Geometry: The methyl group at C-5 is distal to the triazole ring.[1] It is located near N-4 and H-6, but far (> 5.0 Å) from H-2.

Protocol:
  • Sample Prep: Dissolve ~5-10 mg of compound in 0.6 mL DMSO-

    
     or CDCl
    
    
    
    . Note: Degassing the sample (bubbling with
    
    
    for 5 mins) enhances NOE signals by removing paramagnetic oxygen.
  • Acquisition: Select the methyl doublet/singlet for selective irradiation.

  • Mixing Time: Set D8 (mixing time) to 500-800 ms .

  • Analysis:

    • Irradiate Methyl signal.

    • Look for enhancement at H-2 (typically a singlet around 8.0 - 8.5 ppm).[1]

ObservationStructural Conclusion
Strong NOE at H-2 7-Methyl Isomer (Methyl is proximal to triazole ring)
No NOE at H-2 5-Methyl Isomer (Methyl is distal to triazole ring)
Method 2: H- C HMBC (The Electronic Validator)[1]

While NOE proves spatial proximity, HMBC (Heteronuclear Multiple Bond Correlation) proves connectivity. We utilize the coupling to the Bridgehead Carbon (C-3a) .

  • The Logic: HMBC is optimized for 2-3 bond couplings (

    
     and 
    
    
    
    ).[1]
  • The Target: The bridgehead carbon C-3a (usually 150-160 ppm) is the anchor.[1]

    • 7-Methyl Path:

      
      . This is a 3-bond  path through carbon atoms. It typically shows a distinct correlation.
      
    • 5-Methyl Path:

      
      .[1] This is a 3-bond  path through a Nitrogen atom. In standard HMBC experiments (optimized for 
      
      
      
      Hz), couplings through heteroatoms often display different intensities or are absent compared to C-C paths.
Protocol:
  • Pulse Sequence: Standard gradient-selected HMBC (e.g., hmbcgplpndqf).

  • Optimization: Set long-range coupling constant (CNST13) to 8 Hz .

  • Step-by-Step Assignment:

    • Step A: Identify H-2 (Triazole proton) in

      
      H NMR.[1]
      
    • Step B: In HMBC, find the carbon correlating to H-2 via

      
      . This is C-3a  (Bridgehead).[1]
      
    • Step C: Check if the Methyl protons correlate to this same C-3a carbon.[1]

HMBC Connectivity Diagram

HMBC_Path cluster_7Me 7-Methyl Isomer Connectivity Me Methyl Protons (Source) C_Bridge C-3a Bridgehead (Target ~150ppm) Me->C_Bridge Strong 3-bond Correlation (via C-7) H2 H-2 Proton (Reference) H2->C_Bridge Diagnostic Correlation

Figure 2: In the 7-Methyl isomer, both the Methyl protons and the H-2 proton correlate to the same bridgehead carbon (C-3a).[1]

Part 3: Comparative Data Summary

The following table summarizes the expected NMR observables for [1,2,4]triazolo[1,5-a]pyrimidine derivatives. Note: Exact chemical shifts (


) vary by substituent, but relative trends remain consistent.
Feature5-Methyl Isomer7-Methyl Isomer
Thermodynamics Often Kinetic Product (Less Stable)Often Thermodynamic Product (More Stable)

H NOE (Irradiate Me)
Enhancement at H-6 only.[1] NO enhancement at H-2.Enhancement at H-6 AND H-2 (Triazole).[1][4]
HMBC (Me

C-3a)
Weak or Absent (Coupling through N4).Strong Correlation (Coupling through C7).

H Shift (H-6)
Typically more upfield (shielded).[1]Typically more downfield (deshielded).

C Shift (Methyl)

~24-25 ppm

~19-20 ppm (Shielded by anisotropy of triazole).[1]
Expert Insight: Solvent Effects

Do not rely on literature chemical shift values if your solvent differs.

  • DMSO-

    
    :  H-bonding to N-atoms can shift ring protons downfield.[1]
    
  • CDCl

    
    :  Aggregation effects can broaden signals.
    
  • Recommendation: Always perform the NOE experiment ; it is solvent-independent regarding the existence of the signal (geometry doesn't change), whereas chemical shift is highly variable.

Part 4: Detailed Experimental Protocol (Bruker TopSpin Format)

For a standard 400 MHz or 600 MHz instrument:

1D Selective NOE (selnogp)
  • PULPROG: selnogp (Gradient enhanced selective NOE).

  • O1: Set on the Methyl resonance frequency (Hz).

  • D8 (Mixing Time): 0.5 sec (Start here). If no signal, increase to 0.8 sec.

  • NS (Scans): 64 to 128 (NOE signals are 1-5% of total intensity; high S/N is required).

  • Processing: Use exponential line broadening (LB = 1.0 Hz) to smooth noise.

HMBC (hmbcgplpndqf)
  • TD (Time Domain): 2048 (F2), 256 (F1).

  • CNST13: 8.0 Hz (Standard long-range coupling).[1]

  • NS: 16 or 32 scans per increment.

  • Analysis: Look for the "shared" carbon. Find the carbon column that has cross-peaks with BOTH the Triazole proton (H-2) and the Methyl protons. If they share a column, it is likely the 7-Methyl isomer.

References

  • Regioselective Synthesis and Structure Elucidation

    • Synthesis and biological evaluation of some novel indole analogues containing triazolopyrimidine moiety. (Discusses HMBC/NOE assignment of 5 vs 7 isomers).
    • Source:

  • NMR Methodology for Heterocycles

    • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design.[5][6] (Review of structural properties and tautomerism).

    • Source:

  • Detailed Spectral Data

    • cis-[PtCl2(4,7-H-5-methyl-7-oxo[1,2,4]triazolo[1,5-a]pyrimidine)2]: structure and NMR analysis.[1] (Provides specific shift data for 5-Me and 7-Me analogs).

    • Source:

  • General Guide to NOE

    • The Nuclear Overhauser Effect in Structural Analysis.
    • Source: (General Reference for Protocol Validation).

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Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Pyrazolopyrimidines

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Pyrazolopyrimidines and the Role of Mass Spectrometry Pyrazolopyrimidines are a class of bicyclic heterocyclic compounds t...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Pyrazolopyrimidines and the Role of Mass Spectrometry

Pyrazolopyrimidines are a class of bicyclic heterocyclic compounds that form the core scaffold of numerous biologically active molecules. Their structural resemblance to endogenous purines allows them to interact with a wide range of biological targets, making them a "privileged scaffold" in medicinal chemistry.[1] Derivatives of pyrazolopyrimidines have shown significant therapeutic potential as anti-cancer agents (particularly as kinase inhibitors), anti-inflammatory, antiviral, and antimicrobial agents.[1][2][3] The two most common and pharmacologically relevant isomers are pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-d]pyrimidine.

The subtle difference in the fusion of the pyrazole and pyrimidine rings between these isomers can lead to significant variations in their chemical properties and biological activities.[1] As such, unambiguous structural characterization is paramount in the development of pyrazolopyrimidine-based therapeutics. Mass spectrometry (MS), particularly in conjunction with liquid chromatography (LC-MS/MS) and gas chromatography (GC-MS), is an indispensable tool for the identification and structural elucidation of these compounds.[4] Understanding their characteristic fragmentation patterns is crucial for confirming molecular structures, identifying metabolites, and profiling impurities.

This guide provides an in-depth comparison of the mass spectral fragmentation of pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-d]pyrimidine scaffolds, supported by experimental data from the literature. We will delve into the mechanistic rationale behind the observed fragmentation pathways and provide a robust experimental protocol for acquiring high-quality mass spectral data for this important class of molecules.

Fundamental Principles of Pyrazolopyrimidine Fragmentation

The fragmentation of pyrazolopyrimidines under mass spectrometry, typically following electron ionization (EI) or collision-induced dissociation (CID) in electrospray ionization (ESI), is governed by the inherent stability of the aromatic rings and the nature and position of their substituents. The fragmentation process generally involves the initial loss of substituents followed by the cleavage of the heterocyclic rings.[4][5]

The pyrimidine ring, being more electron-deficient than the pyrazole ring, often dictates the initial fragmentation steps. Common fragmentation pathways for heterocyclic compounds include the loss of small neutral molecules such as HCN, N₂, and CO (if carbonyl groups are present), as well as radical species.[6] The stability of the resulting fragment ions plays a crucial role in determining the predominant fragmentation pathways.

Comparative Fragmentation Analysis: Pyrazolo[1,5-a]pyrimidine vs. Pyrazolo[3,4-d]pyrimidine

Pyrazolo[1,5-a]pyrimidine Fragmentation

The pyrazolo[1,5-a]pyrimidine scaffold is characterized by a bridgehead nitrogen atom. This structural feature significantly influences its fragmentation. The pyrimidine ring is often the initial site of fragmentation.

A common fragmentation pathway involves the cleavage of the pyrimidine ring, often initiated by the loss of a substituent at the 7-position, followed by the expulsion of small neutral molecules. For instance, in the fragmentation of 7-aminopyrazolo[1,5-a]pyrimidine derivatives, the loss of the amino group or cleavage of the pyrimidine ring is frequently observed.[7]

Key Fragmentation Pathways for Substituted Pyrazolo[1,5-a]pyrimidines:

  • Loss of Substituents: The initial fragmentation often involves the loss of substituents from the pyrimidine ring (positions 5 and 7) or the pyrazole ring (positions 2 and 3).

  • Pyrimidine Ring Cleavage: Subsequent fragmentation often involves the cleavage of the pyrimidine ring, leading to the formation of stable pyrazole-containing fragment ions. This can involve the loss of HCN or related neutral fragments.

  • Retro-Diels-Alder (RDA) type fragmentation: While less common, RDA-type reactions can occur in the pyrimidine ring, leading to characteristic fragment ions.

Diagram: Proposed Core Fragmentation of Pyrazolo[1,5-a]pyrimidine

M Pyrazolo[1,5-a]pyrimidine [M]+• F1 [M - HCN]+• M->F1 - HCN F2 [M - N2]+• M->F2 - N2 F3 Pyrazole cation F1->F3 - C2H2

Caption: Proposed fragmentation of the pyrazolo[1,5-a]pyrimidine core.

Pyrazolo[3,4-d]pyrimidine Fragmentation

The pyrazolo[3,4-d]pyrimidine isomer has a different arrangement of nitrogen atoms, which influences its fragmentation pattern. The pyrimidine ring in this isomer is fused at the 4 and 5 positions of the pyrazole ring.

Studies on substituted pyrazolo[3,4-d]pyrimidines, such as the kinase inhibitor Ruxolitinib, show that fragmentation often initiates with the loss of side chains, followed by cleavage of the pyrimidine ring.[8] For example, N-phenyl-pyrazolo[3,4-d]pyrimidin-4-amine derivatives often show an initial loss of the phenylamino moiety.

Key Fragmentation Pathways for Substituted Pyrazolo[3,4-d]pyrimidines:

  • Loss of Substituents: Similar to the [1,5-a] isomer, the initial fragmentation typically involves the loss of substituents, particularly from the 4- and 6-positions of the pyrimidine ring.

  • Pyrimidine Ring Cleavage: The pyrimidine ring can undergo cleavage through various pathways, including the loss of HCN or the entire pyrimidine portion, leaving a substituted pyrazole ion.

  • Successive Loss of HCN: The fragmentation of some pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines, which contain a pyrazolo[3,4-b]pyridine core (isomeric to pyrazolo[3,4-d]pyrimidine), shows a successive loss of HCN molecules, suggesting a similar pathway could be possible for pyrazolo[3,4-d]pyrimidines.[6]

Diagram: Proposed Core Fragmentation of Pyrazolo[3,4-d]pyrimidine

M Pyrazolo[3,4-d]pyrimidine [M]+• F1 [M - HCN]+• M->F1 - HCN F2 [M - N2H]+• M->F2 - N2H F3 Pyrazole cation F1->F3 - C2H2N

Caption: Proposed fragmentation of the pyrazolo[3,4-d]pyrimidine core.

Comparative Data Summary

The following table summarizes the key fragment ions observed for representative substituted pyrazolopyrimidine derivatives from the literature. This data highlights the influence of both the core isomer and the nature of the substituents on the fragmentation pattern.

Compound Isomer Precursor Ion (m/z) Key Fragment Ions (m/z) Plausible Neutral Loss Reference
5-(5'-Methylthiazol-2'-yl)aminocarbonyl-2-hydroxy-4-phenyl-6-(propan-2'-yl)-3,4-dihydropyrimidine(Not a pyrazolopyrimidine, but a related pyrimidine derivative)356/357339, 329, 251, 243, 217, 200OH, C=O, Phenyl, C4H4N2S, C=O, NH3[5]
7-p-tolyl-7H-pyrazolo[4,3-e][5][9]triazolo[1,5-c]pyrimidinePyrazolo[4,3-e]... (related fused system)250Not detailedNot detailed[8]
RuxolitinibPyrazolo[3,4-d]pyrimidine derivative307186, 159C5H9N3, C2H3N[8]
3,6-dimethyl-1-phenyl-5-(4-substitutedphenyl)-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-onesPyrazolo[3,4-d]pyrimidineVariesMolecular ion observed-[10]
4-(2-Benzylidenehydrazinyl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidinePyrazolo[3,4-d]pyrimidine342.40342 (M+)-[11]

Experimental Protocol: LC-MS/MS Analysis of Pyrazolopyrimidines

This protocol provides a general framework for the analysis of pyrazolopyrimidine derivatives, particularly those developed as kinase inhibitors, using a modern UHPLC system coupled to a triple quadrupole mass spectrometer.

Causality Behind Experimental Choices
  • Sample Preparation: Supported Liquid Extraction (SLE) is often a good first choice for small molecule drugs from biological matrices as it provides a good balance of recovery and matrix effect reduction.[12] Protein precipitation is a simpler but often less clean method.[12] The choice of solvent for reconstitution is critical to ensure analyte solubility and compatibility with the mobile phase.

  • Chromatography: A C18 reversed-phase column is a versatile choice for the separation of small, relatively non-polar molecules like many pyrazolopyrimidine kinase inhibitors.[9] A gradient elution with acetonitrile and water containing a small amount of formic acid is standard for achieving good peak shapes and efficient ionization in positive ESI mode.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is typically used for nitrogen-containing heterocyclic compounds as they are readily protonated. Multiple Reaction Monitoring (MRM) is employed for quantitative analysis due to its high sensitivity and selectivity.[9]

Step-by-Step Methodology
  • Sample Preparation (from plasma)

    • To 50 µL of plasma, add 150 µL of a 1:1 (v/v) mixture of methanol and acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of 50% acetonitrile in water.[9]

    • Centrifuge at 14,000 rpm for 10 minutes and transfer the supernatant to an autosampler vial.

  • LC-MS/MS System and Conditions

    • LC System: A high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution:

      • 0-1 min: 5% B

      • 1-5 min: 5-95% B

      • 5-6 min: 95% B

      • 6-6.1 min: 95-5% B

      • 6.1-8 min: 5% B

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray Ionization (ESI), positive mode.

    • Ion Source Parameters:

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 150°C

      • Desolvation Temperature: 450°C

      • Desolvation Gas Flow: 800 L/hr

    • Data Acquisition: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions and collision energies must be optimized for each analyte.

Diagram: LC-MS/MS Workflow for Pyrazolopyrimidine Analysis

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis P1 Plasma Sample P2 Protein Precipitation (Methanol/Acetonitrile) P1->P2 P3 Centrifugation P2->P3 P4 Supernatant Evaporation P3->P4 P5 Reconstitution P4->P5 A1 UHPLC Separation (C18 Column) P5->A1 Injection A2 ESI Source (Positive Mode) A1->A2 A3 Triple Quadrupole MS (MRM) A2->A3 A4 Data Analysis A3->A4

Caption: Workflow for the analysis of pyrazolopyrimidines.

Conclusion

The mass spectral fragmentation of pyrazolopyrimidines is a complex process that is highly dependent on the specific isomeric scaffold and the nature and position of substituents. While general fragmentation principles for heterocyclic compounds apply, subtle differences in the ring structures of pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-d]pyrimidine lead to distinct fragmentation patterns that can be used for their differentiation. A thorough understanding of these patterns, in conjunction with robust and well-validated analytical methods, is essential for the successful development of new therapeutics based on this versatile scaffold. The provided experimental protocol serves as a starting point for the development of specific and sensitive methods for the analysis of novel pyrazolopyrimidine derivatives.

References

  • Development and validation of a sensitive LC–MS/MS method for simultaneous determination of eight tyrosine kinase inhibitors and its application in mice pharmacokinetic studies. Journal of Pharmaceutical and Biomedical Analysis.
  • Mass spectral fragmentation modes of pyrimidine derivatives.
  • Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds.
  • Modernized Impurity Analysis of the Kinase Inhibitor Imatinib by High-Resolution LC With MS-Compatible Mobile Phases.
  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan.
  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives.
  • Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Deriv
  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives.
  • Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds.
  • Rapid Determination of 9 Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma in Human Plasma by QuEChERS-UPLC-MS/MS. Frontiers in Pharmacology.
  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Journal of the Brazilian Chemical Society.
  • Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases.
  • Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases.
  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan.
  • 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Molbank.
  • Pyrazolo[3,4-d]pyrimidine nucleic acids: adjustment of dA-dT to dG-dC base pair stability. Nucleic Acids Research.
  • Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b]. Asian Journal of Chemistry.
  • Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives.
  • Exploration of Pyrazolo[1,5‐a]pyrimidines as Membrane‐Bound Pyrophosph
  • General eventualities of EI-MS fragmentation pathways of the prepared pyrazoles.
  • Mass fragmentation pattern for compound 10.
  • NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules.
  • An assessment study of known pyrazolopyrimidines: Chemical methodology and cellular activity. European Journal of Medicinal Chemistry.
  • New fused pyrazolopyrimidine derivatives; heterocyclic styling, synthesis, molecular docking and anticancer evaluation. Journal of the Iranian Chemical Society.
  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Deriv
  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules.

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol

Topic: Audience: Researchers, scientists, and drug development professionals.[1] Executive Safety Directive From: Senior Application Scientist, Chemical Safety Division To: Laboratory Operations & Medicinal Chemistry Tea...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Audience: Researchers, scientists, and drug development professionals.[1]

Executive Safety Directive

From: Senior Application Scientist, Chemical Safety Division To: Laboratory Operations & Medicinal Chemistry Teams Subject: MANDATORY SAFETY PROTOCOLS FOR CAS 13088-73-8

Immediate Action Required: Treat 5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol (CAS 13088-73-8) as a High-Potency Active Pharmaceutical Ingredient (HPAPI) intermediate.[1]

While many heterocyclic building blocks are classified merely as irritants, this specific compound carries a GHS Danger signal for Acute Toxicity (Oral) Category 3 (H301) .[1] Furthermore, as a scaffold frequently used in the development of kinase inhibitors (e.g., CDK2, TRKA) and phosphodiesterase inhibitors, it must be assumed to possess significant biological activity even at low exposure levels.

Standard "Level 1" laboratory PPE is insufficient. This guide outlines the elevated containment and protection strategies required for safe handling.

Part 1: Hazard Identification & Risk Assessment

Before selecting PPE, you must understand the "Why." The risk profile of this compound is driven by two factors: Acute Toxicity and Physical State (Dust Potential).

Hazard ClassGHS CodeDescriptionOperational Implication
Acute Toxicity H301 Toxic if swallowed. Ingestion is the primary risk vector.[1] This can occur via hand-to-mouth transfer or "mucociliary clearance" (inhaling dust which is then swallowed).[1]
Aquatic Toxicity WGK 3 Severe hazard to waters.[1]Zero tolerance for drain disposal. All waste must be captured for incineration.[1]
Dust Potential N/AFine crystalline powder.[1]High risk of aerosolization during weighing and transfer.[1] Static electricity often disperses this powder unexpectedly.[1]
Bioactivity N/AKinase Inhibitor Scaffold.[1]Potential for off-target biological effects.[1] Treat as an Occupational Exposure Band (OEB) 3 compound (10–100 µg/m³ OEL) until specific toxicology data proves otherwise.[1]

Part 2: The PPE Matrix (Personal Protective Equipment)

Do not rely on generic "safety gear."[1] Use this specific matrix to select equipment based on the task.

Core Protection Standards
Protection ZoneMinimum SpecificationTechnical Rationale
Respiratory N95 (Minimum) Preferred:P100 / N99 Simple surgical masks offer zero protection against H301 particulate matter.[1] If handling outside a fume hood (not recommended), a P100 half-face respirator is mandatory.[1]
Hand (Dermal) Double Nitrile Gloving Inner:[1] 4 mil (0.10mm) Outer: 5-8 mil (extended cuff)This compound is often dissolved in DMSO or DMF, which are skin-permeable solvents that can carry the toxic payload into the bloodstream.[1] Double gloving provides a breakthrough time buffer.[1]
Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety glasses with side shields are insufficient for fine powders that can drift around lenses.[1] Goggles provide a sealed environment.[1]
Body Tyvek® Lab Coat / Apron (Disposable)Cotton lab coats trap dust in the fibers, creating a secondary exposure source in laundry.[1] Use disposable, non-woven polyethylene (Tyvek) sleeves or coats for weighing.

Part 3: Operational Protocols (Step-by-Step)

Phase A: Preparation & Weighing (The Critical Zone)

The highest risk of exposure occurs during the transfer of solid powder.

  • Engineering Control: All weighing must occur inside a certified Chemical Fume Hood or a Powder Weighing Enclosure.[1] Verify face velocity is 80–100 fpm.[1]

  • Static Mitigation: Place an ionizing bar or anti-static gun near the balance.[1] Pyrazolo-pyrimidines are prone to static charge and will "jump" off spatulas.[1]

  • Donning Sequence:

    • Put on Tyvek sleeves/coat.[1]

    • Don inner nitrile gloves (tuck under sleeves).[1]

    • Don outer nitrile gloves (pull over sleeves).[1]

    • Adjust goggles and respirator.[1]

Phase B: Solubilization & Synthesis
  • Solvent Choice: When dissolving in DMSO or DMF, assume the solution is more hazardous than the solid.[1] The solvent acts as a vehicle for transdermal absorption.[1]

  • Closed Systems: Keep reaction vessels capped. If heating is required, use a reflux condenser with a scrubber or vent line into the hood exhaust.

  • Sharps Safety: Avoid needles if possible. Use positive-displacement pipettes for liquid transfer to prevent aerosol generation.[1]

Phase C: Decontamination & Doffing[1]
  • Wipe Down: Before removing hands from the hood, wipe all containers (exterior) with a solvent-dampened Kimwipe (Ethanol or Acetone) to remove invisible dust.[1]

  • Outer Glove Removal: Remove outer gloves inside the hood using the "beak method" (pulling one glove off using the other, turning it inside out). Dispose of as hazardous waste immediately.

  • Hand Wash: Wash hands with soap and cool water (warm water opens pores) immediately after doffing inner gloves.[1]

Part 4: Emergency Response & Disposal

  • In Case of Spills (Solid):

    • DO NOT dry sweep.[1] This generates toxic dust.[1]

    • Cover spill with wet paper towels (dampened with water/ethanol) to suppress dust.[1]

    • Scoop up the damp material and place it in a wide-mouth hazardous waste jar.[1]

    • Label: "Hazardous Waste - Toxic Solid - Pyrazolo-pyrimidine derivative."[1]

  • In Case of Exposure:

    • Skin: Wash with soap and water for 15 minutes.[1] Do not scrub hard (abrasion aids absorption).[1]

    • Eyes: Flush for 15 minutes.[1][2][3]

    • Ingestion: Seek immediate medical attention.[1][2][4] Show the SDS (Safety Data Sheet) noting H301 Acute Toxicity .

  • Disposal:

    • Segregate all solid and liquid waste.[1]

    • NO DRAIN DISPOSAL. This compound is WGK 3 (Severe Water Hazard).[1]

    • Mark for high-temperature incineration.[1]

Part 5: Safe Handling Lifecycle Diagram

The following logic flow illustrates the decision-making process for handling this compound safely.

SafeHandlingLifecycle Start Start: Task Assessment RiskCheck Check Quantity & State (Solid vs. Solution) Start->RiskCheck SolidHandling Solid Handling (Weighing/Transfer) RiskCheck->SolidHandling Powder Form LiquidHandling Liquid Handling (Synthesis/Extraction) RiskCheck->LiquidHandling Dissolved ControlsSolid Controls: 1. Fume Hood / Enclosure 2. Anti-Static Gun 3. N95/P100 Mask SolidHandling->ControlsSolid ControlsLiquid Controls: 1. Double Nitrile Gloves 2. Closed Vessels 3. Splash Goggles LiquidHandling->ControlsLiquid Waste Disposal: Segregate as Toxic Waste (H301) Incineration Only ControlsSolid->Waste Post-Task ControlsLiquid->Waste Post-Task

Caption: Operational logic flow for distinguishing controls between solid state (inhalation risk) and liquid state (absorption risk).

References

  • National Center for Biotechnology Information (PubChem). CID 10534815, 5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol.[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] Retrieved from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).[1] Retrieved from [Link]

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